molecular formula C10H9NO B1309500 6-Methylindole-3-carboxaldehyde CAS No. 4771-49-7

6-Methylindole-3-carboxaldehyde

Número de catálogo: B1309500
Número CAS: 4771-49-7
Peso molecular: 159.18 g/mol
Clave InChI: LZERQSJGPXFAKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methylindole-3-carboxaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERQSJGPXFAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406468
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-49-7
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylindole-3-carboxaldehyde is a heterocyclic organic compound belonging to the indole family. As a derivative of indole, a privileged scaffold in medicinal chemistry, it serves as a crucial building block and key intermediate in the synthesis of a wide range of biologically active compounds and pharmaceutical agents.[1][2] Its structural features, particularly the reactive aldehyde group at the C3 position, allow for diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and spectroscopic characterization, intended for professionals in chemical research and drug development.

General and Chemical Identifiers

This section summarizes the key identifiers and structural information for this compound.

IdentifierValue
IUPAC Name 6-methyl-1H-indole-3-carbaldehyde
Synonyms 6-Methyl-3-formylindole, 6-Methyl-3-indolealdehyde
CAS Number 4771-49-7
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.19 g/mol [3]
SMILES Cc1ccc2c([nH]cc2C=O)c1[3]
InChI Key LZERQSJGPXFAKB-UHFFFAOYSA-N[3]

Physicochemical Properties

The core physical and chemical properties of the compound are presented below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance Light brown or pale yellow solid[4][5]
Melting Point 187 - 191 °C[3][5]
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table details the proton NMR chemical shifts for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.38broad1HN-H (indole)
9.98s1H-CHO (aldehyde)
8.32d1HC2-H
7.77d1HAromatic H
7.63d1HAromatic H
7.45dd1HAromatic H
2.35s3H-CH₃ (methyl)
Solvent: DMSO-d₆, Instrument: 400 MHz. Data sourced from patent CN102786460A.[5]

Chemical Synthesis

This compound is commonly synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like indoles.[4]

Vilsmeier-Haack Reaction Workflow

The diagram below illustrates the general workflow for the synthesis of this compound from 6-methylindole.

G Synthesis Workflow of this compound cluster_reagents Reagents & Starting Material cluster_process Reaction & Workup cluster_product Isolation & Product SM 6-Methylindole Mix 1. Mix 6-Methylindole in DMF (ice bath) SM->Mix Vilsmeier Vilsmeier Reagent (DMF + POCl₃ or PCl₃) Add 2. Slowly add PCl₃ Vilsmeier->Add Mix->Add Stir 3. Stir at Room Temp (e.g., 1.5 hours) Add->Stir Quench 4. Quench with NaOH(aq) (ice bath) Stir->Quench Reflux 5. Heat to Reflux (e.g., 1.5 hours) Quench->Reflux Acidify 6. Acidify with HCl to pH 3 Reflux->Acidify Filter 7. Filter Solid Acidify->Filter Dry 8. Dry under Vacuum Filter->Dry Product Final Product: This compound Dry->Product

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[4][5]

Materials:

  • 6-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve 6-methylindole (1.0 g, ~7.6 mmol) in anhydrous DMF (10 mL) in a flask equipped with a magnetic stirrer.[4]

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (2 mL) or a pre-formed Vilsmeier reagent dropwise to the cooled solution while stirring.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1.5 to 2 hours.[4][5]

  • Cool the mixture again in an ice bath and carefully add an aqueous sodium hydroxide solution (e.g., 5 g in 15 mL water) dropwise to neutralize the reaction.[4]

  • Heat the mixture to reflux for 1.5 hours.[4]

  • After reflux, cool the mixture in an ice bath and add water. Adjust the pH to approximately 3 using concentrated hydrochloric acid, which will cause the product to precipitate.[4]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it under reduced pressure at 60 °C to yield the final product as a light brown or pale yellow solid.[4][5]

Expected Yield: ~89-94%.[4][5]

Reactivity and Applications

Indole-3-carboxaldehydes are versatile intermediates in organic synthesis.[2] The aldehyde functional group is susceptible to nucleophilic attack and condensation reactions, serving as a handle for molecular elaboration.

Key Reactions:

  • Condensation Reactions: It can react with active methylene compounds in Knoevenagel condensations to form indolyl alkenes, which have shown antibacterial activity.[6]

  • Reductive Amination: The aldehyde can be converted to an amine, providing a route to various tryptamine derivatives.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-methylindole-3-carboxylic acid), another valuable synthetic intermediate.

  • Multi-component Reactions: It is used as a reactant in multi-component reactions, such as the Ugi reaction, to synthesize complex heterocyclic structures like quinolinones.[6]

Due to this chemical versatility, this compound is a precursor for compounds investigated for various therapeutic properties, including antifungal, analgesic, and anti-inflammatory activities.[1]

Biological Context

While specific signaling pathways for this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde, is a known plant metabolite derived from tryptophan.[7][8] In plants like Arabidopsis, these compounds and their derivatives play a role in defense mechanisms against pathogens.[7] The biosynthesis involves enzymes such as Cytochrome P450s and Aldehyde Oxidases, which convert indole-3-acetonitrile into indole-3-carboxaldehyde and subsequently into indole-3-carboxylic acid.[7] This natural products background provides a context for the biological relevance of the indole-3-carboxaldehyde scaffold.

The logical relationship between key metabolites in this pathway is outlined below.

G Simplified Indole Metabolite Relationship Trp Tryptophan IAN Indole-3-acetonitrile Trp->IAN Biosynthesis ICHO Indole-3-carboxaldehyde (Parent Scaffold) IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic Acid ICHO->ICOOH AAO1

Caption: Key relationships in plant indole metabolism.

References

An In-depth Technical Guide to the Synthesis of 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 6-Methylindole-3-carboxaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent Vilsmeier-Haack formylation method, including experimental protocols, quantitative data, and a mechanistic overview.

Core Synthesis Pathway: Vilsmeier-Haack Formylation

The most widely employed and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 6-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[1][2][3][4][5]. The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion (Vilsmeier reagent) attacks the electron-rich 3-position of the indole ring. Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde[4][5].

Precursor Synthesis: 6-Methylindole

The starting material, 6-methylindole, can be synthesized through various methods. A common approach is the Fischer indole synthesis, which involves the reaction of p-tolylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic conditions. Another route is the reaction of p-toluidine with ethylene glycol in the presence of a catalyst[6].

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of 6-methylindole to produce this compound, as reported in various literature.

Starting MaterialFormylating ReagentOther ReagentsTemperature (°C)Time (h)Yield (%)Reference
6-MethylindoleN,N-DimethylformamidePhosphorus Trichloride0 to Room Temp, then Reflux1.5 (stirring), 1.5 (reflux)94[1]
2,5-DimethylanilineVilsmeier Reagent (pre-formed)-0 to 901 (stirring), 8 (heating)89[7]
6-MethylindoleN,N-DimethylformamideIron(III) Chloride, Ammonia--92[1]

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Methylindole

This protocol is adapted from a representative procedure for the synthesis of this compound[1].

Materials:

  • 6-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Trichloride (PCl₃)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ice

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve 6-methylindole (1.004 g, 7.62 mmol) in dimethylformamide (10 mL) in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (2 mL) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

  • Cool the reaction mixture again in an ice bath and add an aqueous sodium hydroxide solution (5 g in 15 mL of water) dropwise.

  • Heat the mixture to reflux for 1.5 hours.

  • Cool the mixture in an ice bath and add water.

  • Adjust the pH of the solution to 3 with concentrated hydrochloric acid.

  • Collect the resulting solid product by filtration.

  • Dry the solid under reduced pressure at 60 °C to obtain this compound.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway p-Toluidine p-Toluidine 6-Methylindole 6-Methylindole p-Toluidine->6-Methylindole Fischer Indole Synthesis or reaction with ethylene glycol This compound This compound 6-Methylindole->this compound Vilsmeier-Haack Reaction (DMF, POCl3 or PCl3)

Caption: Overall synthesis pathway for this compound.

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus Oxychloride Iminium_Intermediate Iminium Intermediate 6-Methylindole 6-Methylindole 6-Methylindole->Iminium_Intermediate + Vilsmeier Reagent This compound This compound Iminium_Intermediate->this compound Hydrolysis (H2O)

References

Spectroscopic Analysis of 6-Methylindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylindole-3-carboxaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.8br s1HN-H
~9.9s1HCHO
~8.1d1HH-4
~7.6s1HH-2
~7.3s1HH-7
~7.1d1HH-5
~2.4s3HCH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~185.0C=O (aldehyde)
~138.0C-3a
~137.0C-7a
~132.0C-6
~124.0C-3
~123.0C-4
~121.0C-5
~118.0C-2
~112.0C-7
~21.5CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1650StrongC=O stretch (aldehyde)
~1580, 1470Medium-StrongC=C stretch (aromatic)
~1350MediumC-N stretch
~810StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
159High[M]⁺ (Molecular Ion)
158High[M-H]⁺
130Medium[M-CHO]⁺
103Medium[M-CHO-HCN]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard spectroscopic equipment and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small, powdered amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition :

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolve Dissolution in Deuterated Solvent Sample->Dissolve for NMR Solid_Sample Solid Sample (for IR) Sample->Solid_Sample for IR Dilute_Solution Dilute Solution in Volatile Solvent Sample->Dilute_Solution for MS NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer (ATR) Solid_Sample->IR MS Mass Spectrometer (EI) Dilute_Solution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Navigating the Physicochemical Landscape of 6-Methylindole-3-carboxaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylindole-3-carboxaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold, is a compound of increasing interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited direct experimental data for this specific derivative, this guide leverages information on the parent compound, indole-3-carboxaldehyde, to provide a robust framework for handling and experimental design. This document includes tabulated solubility and stability data, detailed experimental protocols for in-house assessment, and a visual workflow to guide researchers in their investigations.

Introduction

Indole-3-carboxaldehyde and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their wide range of biological activities. The introduction of a methyl group at the 6-position of the indole ring can modulate the parent molecule's lipophilicity, metabolic stability, and target-binding affinity, making this compound a promising candidate for further investigation. However, the successful translation of this compound from a laboratory curiosity to a viable therapeutic lead is contingent on a clear understanding of its fundamental physicochemical characteristics.

This guide aims to consolidate the existing knowledge on the solubility and stability of this compound, providing researchers with the necessary information to design and execute experiments with confidence. Where specific data for the 6-methyl derivative is unavailable, data for the parent indole-3-carboxaldehyde is presented as a baseline, with a discussion on the anticipated impact of the methyl substituent.

Solubility Profile

General Principles: The addition of a methyl group to the indole ring is expected to increase the lipophilicity of the molecule. This generally leads to a decrease in solubility in aqueous media and an increase in solubility in non-polar organic solvents.

Data Summary:

The following tables summarize the available solubility data for indole-3-carboxaldehyde, which can be used as a starting point for formulating this compound.

Table 1: Solubility of Indole-3-carboxaldehyde in Common Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]~206.6Ultrasonic assistance may be required.[2]
Dimethylformamide (DMF)~30 mg/mL[1]~206.6-
MethanolSoluble[3]-Qualitative data.
Water< 0.1 mg/mL (insoluble)[2]< 0.69Predicted water solubility is 2.46 g/L.[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]~3.44Prepared by first dissolving in DMSO.[1]

Note: The molecular weight of indole-3-carboxaldehyde is 145.16 g/mol , and for this compound is 159.18 g/mol .

Stability Profile

The chemical stability of a compound under various storage and experimental conditions is crucial for ensuring the reproducibility and accuracy of research findings.

Solid State Stability:

As a crystalline solid, indole-3-carboxaldehyde is reported to be stable for at least two years when stored at -20°C.[1] For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light. A noticeable color change, often to a darker shade, can be an indicator of degradation.

Solution Stability:

Aqueous solutions of indole-3-carboxaldehyde are not recommended for storage for more than one day.[1] Stock solutions in anhydrous organic solvents like DMSO are more stable. For instance, solutions of indole-3-carboxaldehyde in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, preferably under a nitrogen atmosphere.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.

Factors Affecting Stability:

  • pH: The stability of indole derivatives can be pH-dependent. While specific data for this compound is lacking, indole-3-carboxaldehyde oxime derivatives have shown varying stability in acidic versus neutral media.[5]

  • Light: Many indole compounds are sensitive to light. It is recommended to protect solutions of this compound from light to prevent photodegradation.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Storing the compound under an inert atmosphere can mitigate this.

Table 2: Stability of Indole-3-carboxaldehyde

FormStorage ConditionStability
Crystalline Solid-20°C[1]≥ 2 years[1]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day[1]
DMSO Solution-20°C (under nitrogen)[2]1 month[2]
DMSO Solution-80°C (under nitrogen)[2]6 months[2]

Experimental Protocols

For researchers wishing to determine the precise solubility and stability of this compound in their specific experimental systems, the following general protocols can be adapted.

Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Stability Assessment (HPLC-Based Method)
  • Solution Preparation: Prepare a solution of this compound of a known concentration in the desired solvent or buffer system.

  • Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., different temperatures, pH values, or light exposures). Include a control sample stored at -80°C.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). The degradation rate can then be determined.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining solubility and stability.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result A Add excess compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge or filter B->C D Analyze supernatant/filtrate (HPLC/MS) C->D E Solubility Data D->E

Solubility Determination Workflow

Stability_Workflow cluster_incubation Incubation under Test Conditions A Prepare stock solution of known concentration B1 Temperature A->B1 B2 pH A->B2 B3 Light A->B3 B4 Control (-80°C) A->B4 C Sample at time intervals (t=0, 2, 4...h) B1->C B2->C B3->C B4->C D Analyze by stability-indicating HPLC C->D E Calculate % remaining compound D->E

Stability Assessment Workflow

Conclusion

While direct experimental data for the solubility and stability of this compound remains limited, a pragmatic approach utilizing data from the parent compound, indole-3-carboxaldehyde, provides a solid foundation for its use in research. The increased lipophilicity conferred by the methyl group should be taken into account when preparing solutions. For critical applications, it is strongly recommended that researchers perform in-house solubility and stability studies using the protocols outlined in this guide. By carefully considering the physicochemical properties of this compound, the scientific community can better harness its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and potential biological significance of 6-methylindole-3-carboxaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of indole derivatives.

Molecular Structure and Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉NO.[1] Its structure consists of a bicyclic indole core, composed of a fused benzene and pyrrole ring, with a methyl group substituted at the 6-position of the benzene ring and a carboxaldehyde group at the 3-position of the pyrrole ring.

Key Identifiers and Physical Properties:

PropertyValueReference
IUPAC Name 6-methyl-1H-indole-3-carbaldehyde
CAS Number 4771-49-7[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Melting Point 187-191 °C[2]
Appearance White to cream or pale brown crystals/crystalline powder[3]
SMILES Cc1ccc2c(c1)c(cn2)C=O[1]

Bonding and Electronic Structure

The bonding in this compound is characterized by the aromaticity of the indole ring system and the electronic effects of its substituents. The indole nucleus is a 10 π-electron aromatic system, which imparts significant stability to the molecule. The nitrogen atom in the pyrrole ring contributes a lone pair of electrons to the aromatic system.

The methyl group at the 6-position is an electron-donating group, which increases the electron density of the benzene portion of the indole ring. The carboxaldehyde group at the 3-position is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This electronic push-pull system influences the reactivity and spectroscopic properties of the molecule. The delocalization of π-electrons extends across the entire indole ring and into the carboxaldehyde group.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below. This data is based on the reported spectrum of 6-methyl-1H-indole-3-carbaldehyde.[2]

ProtonChemical Shift (δ)Multiplicity
N-H~12.38broad
C(2)-H~8.32d
Aldehyde-H~9.98s
C(4)-H~7.77d
C(5)-H~7.45dd
C(7)-H~7.63d
Methyl-H~2.35s
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for this compound is scarce, the approximate chemical shifts can be predicted based on the known spectra of indole-3-carboxaldehyde and the substituent effects of a methyl group.

Carbon AtomPredicted Chemical Shift (δ)
C=O~185
C-2~139
C-3~118
C-3a~124
C-4~122
C-5~121
C-6~132
C-7~112
C-7a~137
Methyl-C~21
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
~3300N-H stretching
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching (methyl)
~1650C=O stretching (aldehyde)
~1600-1450Aromatic C=C stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a solvent like ethanol is expected to exhibit absorption maxima characteristic of the conjugated indole chromophore. Based on indole-3-carboxaldehyde, absorption maxima are anticipated in the range of 240-300 nm.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-methylindole.[4]

Materials:

  • 6-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool a flask containing N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Prepare a solution of 6-methylindole in DMF.

  • Add the 6-methylindole solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 6-Methylindole 6-Methylindole Formylation Formylation of 6-Methylindole 6-Methylindole->Formylation DMF DMF Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation (DMF + POCl3) DMF->Vilsmeier_Reagent_Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent_Formation Vilsmeier_Reagent_Formation->Formylation Workup Aqueous Workup (Ice & NaOH) Formylation->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization or Column Chromatography Filtration->Recrystallization Product 6-Methylindole-3- carboxaldehyde Recrystallization->Product

Caption: Synthesis workflow for this compound.

General Characterization Protocols

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy:

  • Prepare a sample by either creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin disk.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol).

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the indole-3-carboxaldehyde scaffold and other 6-substituted indoles are known to possess a range of biological activities.[6] A significant area of interest is the interaction of indole derivatives with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[7][8]

Notably, 6-methyl-indole has been identified as an agonist of the human Aryl Hydrocarbon Receptor.[9] Upon binding to an agonist, the AhR translocates to the nucleus, dimerizes with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein, and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in the metabolism of xenobiotics and in the regulation of immune cells. Given that 6-methylindole is an AhR agonist, it is plausible that this compound also interacts with this receptor, potentially influencing similar signaling pathways.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 6-Methylindole-3- carboxaldehyde (Potential Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT-Ligand (Active Complex) AhR_ligand->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation

Caption: Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While comprehensive experimental data on its bonding and spectroscopic properties are not extensively documented, its characteristics can be reliably inferred from related compounds. The established synthetic route via the Vilsmeier-Haack reaction makes it readily accessible for further research. Its potential as a modulator of the Aryl Hydrocarbon Receptor signaling pathway, based on the activity of its parent compound 6-methyl-indole, suggests that it could be a promising candidate for investigation in the context of drug discovery, particularly in areas related to immunology and gastrointestinal health. Further detailed biological and structural studies are warranted to fully elucidate its therapeutic potential.

References

Physical characteristics of 6-Methylindole-3-carboxaldehyde crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 6-Methylindole-3-carboxaldehyde Crystals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound crystals. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document includes tabulated physical data, detailed experimental protocols for characterization, and visualizations of relevant workflows and biological pathways.

Physical and Chemical Properties

This compound is an aromatic aldehyde featuring an indole structure, which serves as a crucial building block in the synthesis of various bioactive molecules and is used in pharmaceutical research.[1] Its physical characteristics are essential for its handling, characterization, and application in further research and development.

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[1][2][3]
Molecular Weight 159.19 g/mol [1][2][3]
Melting Point 183-189 °C[4], 185-189 °C[5], 187 °C[2][2][4][5]
Appearance White to cream, pink, yellow, or pale brown crystals or crystalline powder.[4]
Purity (Assay) ≥ 98%[1], ≥ 96.0% (HPLC)[4][1][4]
CAS Number 4771-49-7[1][3][4]
Storage Conditions Store at 0-8°C[1], under inert gas (nitrogen or Argon)[5].[1][5]

Experimental Protocols

Accurate determination of physical characteristics requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the this compound crystal sample is finely powdered.[6] The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[7][8]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (around 185°C). The heating rate is then reduced to a slow and uniform rate of 1-2°C per minute to ensure thermal equilibrium.[6]

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9]

  • Verification: The procedure should be repeated with a fresh sample to ensure the results are consistent.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Powder Crystals B Pack Capillary Tube (1-2mm) A->B C Place in Apparatus D Rapid Heat to ~165°C C->D E Slow Heat (1-2°C/min) D->E F Observe & Record Start Temp. E->F G Observe & Record End Temp. F->G H Determine Melting Range G->H

Workflow for Melting Point Determination.
X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[10][11] This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A high-quality, single crystal of this compound (typically >0.1 mm in all dimensions) with no visible cracks or imperfections is selected under a microscope.[10][11] The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibration. It is then exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.[12]

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the map, and the model is refined against the experimental data to optimize atomic positions, leading to a final, high-resolution molecular structure.[11]

XRay_Crystallography_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination A Grow Single Crystal (>0.1 mm) B Select & Mount Crystal A->B C Mount in Diffractometer B->C D Expose to X-ray Beam C->D E Collect Diffraction Patterns D->E F Process Data (Unit Cell, Space Group) E->F G Solve Phase Problem F->G H Build Atomic Model G->H I Refine Structure H->I J Final 3D Structure I->J

General Workflow for Single-Crystal X-ray Crystallography.

Biological Context: Relevant Signaling Pathways

Indole derivatives, including indole-3-carboxaldehyde (I3A), are recognized for their biological activities and interactions with cellular signaling pathways. I3A, a metabolite of tryptophan produced by gut microbiota, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR).[13][14] Activation of the AhR signaling pathway is involved in modulating immune responses.[15] While this pathway is described for the parent compound, it provides a crucial context for the potential biological activity of its 6-methyl derivative.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

References

The Potential Biological Role of 6-Methylindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylindole-3-carboxaldehyde, a derivative of the well-studied indole-3-carboxaldehyde, stands as a promising yet underexplored molecule in the landscape of bioactive compounds. While direct research on this specific derivative is limited, the extensive body of evidence for the indole-3-carboxaldehyde scaffold suggests a high potential for significant biological activity. This technical guide consolidates the current understanding of related compounds to infer the potential biological roles of this compound, with a particular focus on its likely functions as an antifungal agent and an immunomodulator via the Aryl Hydrocarbon Receptor (AhR) pathway. This document provides a comprehensive overview of its synthesis, putative mechanisms of action, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Indole-3-carboxaldehyde and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The addition of a methyl group at the 6-position of the indole ring in this compound is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing its biological activity and specificity.

This guide synthesizes the available data on closely related analogs to build a strong hypothesis for the biological significance of this compound, providing a foundational resource for researchers aiming to explore this promising compound.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds like indoles. The synthesis of this compound is typically achieved through this method, starting from 6-methylindole.

G reagent1 Phosphorus oxychloride (POCl3) vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagent1->vilsmeier reagent2 Dimethylformamide (DMF) reagent2->vilsmeier intermediate Electrophilic Iminium Ion Intermediate vilsmeier->intermediate start 6-Methylindole start->intermediate Electrophilic attack product This compound intermediate->product Hydrolysis hydrolysis Aqueous Hydrolysis (e.g., NaOH solution) hydrolysis->product G compound This compound (Hypothesized) etc Electron Transport Chain Complex I compound->etc Inhibition mitochondria Fungal Mitochondrion ros Increased ROS (Reactive Oxygen Species) etc->ros Dysregulation leads to potential Decreased Mitochondrial Membrane Potential etc->potential Dysregulation leads to death Fungal Cell Death ros->death potential->death G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound ahr_complex AhR Complex (AhR, HSP90, AIP, Src) compound->ahr_complex Binds to ahr_active Activated AhR ahr_complex->ahr_active Conformational change arnt ARNT ahr_arnt AhR-ARNT Dimer ahr_active->ahr_arnt Dimerizes with arnt->ahr_arnt xre XRE (Xenobiotic Response Element) ahr_arnt->xre Binds to genes Target Gene Transcription (e.g., CYP1A1, IL-22) xre->genes Initiates G start Prepare stock solution of This compound in DMSO step1 Perform serial two-fold dilutions in a 96-well plate with appropriate broth medium start->step1 step2 Inoculate each well with a standardized fungal suspension (e.g., Fusarium solani) step1->step2 step3 Include positive (fungus only) and negative (broth only) controls step2->step3 step4 Incubate at optimal temperature and duration for the specific fungus step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

References

The Obscure Presence: A Technical Guide to the Natural Occurrence of 6-Methylindole-3-carboxaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 6-methylindole-3-carboxaldehyde and its related methylated derivatives. While the core compound, this compound, remains elusive in documented natural sources, this paper synthesizes the current knowledge on structurally similar methylated indole-3-carboxaldehyde derivatives found in terrestrial and marine environments. It provides a comprehensive overview of their sources, isolation methodologies, and known biological activities, offering valuable insights for natural product discovery and drug development.

Natural Occurrence of Methylated Indole-3-Carboxaldehyde Derivatives

The indole-3-carboxaldehyde scaffold is a recurring motif in natural products, arising from the metabolism of tryptophan. While a diverse array of substituted indole-3-carboxaldehyde derivatives have been isolated from plants, fungi, and marine organisms, the specific 6-methylated variant has not been prominently reported in peer-reviewed literature as a naturally occurring compound. However, other methylated and substituted indole-3-carboxaldehyde derivatives have been identified, suggesting that the biosynthetic machinery for such modifications exists in nature.

A notable example is the isolation of 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde from the plant Cleome droserifolia. This discovery underscores the potential for isolating other methylated indole-3-carboxaldehyde isomers from terrestrial flora. Marine environments, particularly fungi and bacteria, are also a rich source of unique indole alkaloids. For instance, prenylated and methylated indole derivatives have been identified in marine-derived fungi, indicating a promising avenue for discovering novel methylated indole-3-carboxaldehydes.

The biosynthesis of indole-3-carboxaldehyde derivatives has been studied in plants like Arabidopsis thaliana, where they function as defense metabolites. These pathways involve intermediates derived from tryptophan, which can be subject to various enzymatic modifications, including hydroxylation and glucosylation. While methylation is not a highlighted modification in this specific pathway, the general plasticity of biosynthetic routes in natural organisms suggests that methylation of the indole ring at various positions is plausible.

Table 1: Examples of Naturally Occurring Methylated and Other Substituted Indole-3-Carboxaldehyde Derivatives

Compound NameNatural SourceOrganism TypeReference
5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehydeCleome droserifoliaTerrestrial Plant[Source on Cleome droserifolia derivatives]
2,5,6-tribromo-N-methylindole-3-carbaldehydeZoobotryon verticillatumMarine Bryozoan[1]
Prenylated indole 3-carbaldehydesEurotium chevalieri (mangrove-derived fungus)Marine Fungus[2]

Experimental Protocols for Isolation and Characterization

The isolation and characterization of methylated indole-3-carboxaldehyde derivatives from natural sources follow general principles of natural product chemistry. The methodologies are tailored to the specific source material and the physicochemical properties of the target compounds.

General Extraction and Isolation Workflow

A typical workflow for the isolation of indole alkaloids, including methylated indole-3-carboxaldehyde derivatives, is outlined below.

experimental_workflow Start Collection and Preparation of Natural Source Material (e.g., plant leaves, fungal culture) Extraction Solvent Extraction (e.g., Maceration or Soxhlet with Methanol, Ethanol, or Ethyl Acetate) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., against solvents of varying polarity) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-phase C18) Chromatography->Purification Characterization Structure Elucidation (NMR, MS, IR, UV-Vis) Purification->Characterization End Isolated Methylated Indole-3-carboxaldehyde Derivative Characterization->End

Figure 1: General workflow for the isolation of indole alkaloids.
Detailed Methodologies

1. Extraction:

  • Plant Material: Dried and powdered plant material (e.g., leaves, stems) is typically subjected to maceration or Soxhlet extraction with organic solvents like methanol, ethanol, or ethyl acetate.

  • Microbial Cultures: Fungal or bacterial biomass and the culture broth are extracted with a suitable solvent such as ethyl acetate to capture intracellular and extracellular metabolites.

2. Fractionation and Purification:

  • The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • The resulting fractions are then subjected to various chromatographic techniques. Column chromatography using silica gel or Sephadex is a common initial step.

  • Final purification is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a gradient elution system (e.g., water/acetonitrile or water/methanol).

3. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure, including the position of the methyl group on the indole ring.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., aldehyde, N-H of the indole) and the chromophore system of the molecule, respectively.

Biological Activities and Signaling Pathways

While data on the specific biological activities of this compound is limited due to its apparent rarity in nature, the broader class of indole-3-carboxaldehyde derivatives exhibits a range of significant biological effects. These activities are often mediated through interactions with key cellular signaling pathways.

Anti-inflammatory Activity

Indole-3-carboxaldehyde has been shown to possess anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome. This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

nlrp3_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Inflammasome Assembly & Activation K_efflux->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1B IL-1β Maturation & Secretion Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation ICA Indole-3-carboxaldehyde Derivatives ICA->NLRP3_activation Inhibition

Figure 2: Inhibition of the NLRP3 inflammasome pathway by indole-3-carboxaldehyde derivatives.
Aryl Hydrocarbon Receptor (AhR) Activation

Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, detoxification, and cell cycle. Activation of AhR by indole derivatives can lead to downstream effects that influence gut homeostasis and immune tolerance.

ahr_pathway cluster_nucleus ICA Indole-3-carboxaldehyde Derivatives AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) ICA->AhR_complex Binding & Activation Nucleus Nucleus AhR_complex->Nucleus Translocation AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression Biological_effects Biological Effects (Immune modulation, Detoxification) Gene_expression->Biological_effects

References

Methodological & Application

Synthesis of 6-Methylindole-3-carboxaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-methylindole-3-carboxaldehyde from 6-methylindole via the Vilsmeier-Haack reaction. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate the replication and application of this synthesis in a research and development setting.

Introduction

Indole-3-carboxaldehyde and its derivatives are pivotal structural motifs in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The formyl group at the C-3 position of the indole nucleus serves as a versatile handle for further chemical modifications, making these compounds valuable building blocks in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. This application note details a robust protocol for the synthesis of this compound, a key intermediate for various therapeutic agents.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 6-MethylindoleN/A
Product This compoundN/A
Molecular Formula C₁₀H₉NON/A
Molecular Weight 159.19 g/mol N/A
Reaction Yield 89%[1]
Melting Point 190-191 °C[1]
Appearance Pale yellow solid[1]

Characterization Data for 1-ethyl-6-methyl-1H-indole-3-carbaldehyde (a closely related derivative):

Due to the limited availability of published, comprehensive spectroscopic data for 6-methyl-1H-indole-3-carboxaldehyde, the data for the N-ethyl derivative is provided below for illustrative purposes. The aromatic region is expected to show a similar substitution pattern.

Data TypeChemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (600 MHz, CDCl₃) 9.96 (s, 1H), 8.17 (d, J = 8.0 Hz, 1H), 7.68 (s, 1H), 7.18 (s, 1H), 7.15 (d, J = 8.2 Hz, 1H), 4.20 (q, J = 7.3 Hz, 2H), 2.51 (s, 3H), 1.54 (t, J = 7.3 Hz, 3H)
¹³C NMR (151 MHz, CDCl₃) 184.40, 137.43, 137.18, 133.97, 124.56, 123.25, 121.77, 118.17, 109.91, 41.78, 21.95, 15.09
FT-IR (KBr) Characteristic peaks expected: ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, aldehyde), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde)

Note: Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Melting Point) of the synthesized product to confirm its identity and purity.

Experimental Protocol

This protocol details the synthesis of this compound from 6-methylindole using the Vilsmeier-Haack reaction.

Materials:

  • 6-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction with 6-Methylindole: Dissolve 6-methylindole (1 equivalent) in anhydrous dichloromethane (DCM). Add the 6-methylindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature.

  • Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). This should be done with vigorous stirring.

  • Product Isolation: A pale yellow solid should precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether or hexane.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 6-Methylindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate 6_Methylindole 6-Methylindole 6_Methylindole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Overall pathway of the Vilsmeier-Haack formylation of 6-methylindole.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep addition Add 6-Methylindole solution at 0°C reagent_prep->addition rt_stir Stir at Room Temperature (1 hr) addition->rt_stir heating Heat to 90°C (8 hrs) rt_stir->heating workup Quench with NaHCO₃ (aq) at 0°C heating->workup filtration Filter Precipitate workup->filtration purification Recrystallize Product filtration->purification drying Dry Under Vacuum purification->drying characterization Characterize Product (MP, NMR, IR, MS) drying->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Vilsmeier-Haack Reaction for the Synthesis of 6-Methylindole-3-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-methylindole-3-carboxaldehyde via the Vilsmeier-Haack reaction. This formylation reaction is a fundamental tool for the functionalization of electron-rich heterocycles like indoles, yielding key intermediates for the synthesis of a wide range of biologically active compounds and pharmaceuticals.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). This electrophilic species then attacks the indole nucleus, preferentially at the electron-rich C3 position, to afford the corresponding indole-3-carboxaldehyde after aqueous workup. This compound is a valuable building block in medicinal chemistry and materials science.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (or a similar reagent) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 6-methylindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup step yields the final product, this compound.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Vilsmeier-Haack formylation of 6-methylindole and a related derivative, providing a comparative overview for researchers.

SubstrateFormylating ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
6-MethylindolePCl₃ / DMFDMFRoom Temp, then Reflux1.5, then 1.594[1]
6-MethylindolePOCl₃ / DMFDMF0-5, then 901 (stir), then 889[2]
Methyl 6-methyl-1H-indole-2-carboxylatePOCl₃ / DMFNot SpecifiedNot SpecifiedNot Specified79[3]

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below, utilizing different phosphorus halide reagents.

Protocol 1: Synthesis using Phosphorus Trichloride (PCl₃)

This protocol is adapted from a high-yield synthesis of this compound.[1]

Materials:

  • 6-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus trichloride (PCl₃)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 6-methylindole (1.004 g, 7.62 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (2 mL) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

  • Cool the reaction mixture again in an ice bath and add a solution of sodium hydroxide (5 g in 15 mL of water) dropwise.

  • Heat the mixture to reflux for 1.5 hours.

  • Cool the reaction mixture in an ice bath and add water.

  • Adjust the pH of the mixture to 3 with concentrated hydrochloric acid.

  • Collect the resulting solid product by filtration.

  • Dry the solid under reduced pressure at 60 °C to obtain this compound as a light brown solid (1.14 g, 94% yield).

Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is based on a patented synthetic method for indole-3-carboxaldehyde compounds.[2]

Materials:

  • 6-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

  • Preparation of the Vilsmeier Reagent: In a separate flask, add phosphorus oxychloride slowly to anhydrous N,N-dimethylformamide at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: In a separate reaction vessel, dissolve 6-methylindole in anhydrous N,N-dimethylformamide and cool to 0-5 °C.

  • Add the prepared Vilsmeier reagent dropwise to the 6-methylindole solution at 0-5 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 90 °C and maintain for 8 hours.

  • Workup: After the reaction is complete, cool the mixture.

  • Add saturated sodium carbonate solution until the mixture is basic, which will cause a pale yellow solid to precipitate.

  • Filter the solid and dry to obtain this compound (yield: 89%).

Visualizations

Reaction Scheme: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Reaction Vilsmeier-Haack Reaction Mechanism for 6-Methylindole cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Methylindole 6-Methylindole Iminium_Salt Iminium Salt Intermediate Methylindole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_protocol1 Protocol 1 (PCl₃) cluster_protocol2 Protocol 2 (POCl₃) P1_Start Dissolve 6-Methylindole in DMF P1_Cool1 Cool in Ice Bath P1_Start->P1_Cool1 P1_Add_PCl3 Add PCl₃ P1_Cool1->P1_Add_PCl3 P1_Stir_RT Stir at RT (1.5h) P1_Add_PCl3->P1_Stir_RT P1_Cool2 Cool in Ice Bath P1_Stir_RT->P1_Cool2 P1_Add_NaOH Add NaOH solution P1_Cool2->P1_Add_NaOH P1_Reflux Reflux (1.5h) P1_Add_NaOH->P1_Reflux P1_Cool3 Cool and Add Water P1_Reflux->P1_Cool3 P1_Acidify Adjust pH to 3 with HCl P1_Cool3->P1_Acidify P1_Filter Filter Solid P1_Acidify->P1_Filter P1_Dry Dry Product P1_Filter->P1_Dry P1_End Final Product P1_Dry->P1_End P2_Vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) P2_Dissolve Dissolve 6-Methylindole in DMF P2_Cool Cool to 0-5°C P2_Dissolve->P2_Cool Vilsmeier Reagent P2_Add_Vilsmeier Add Vilsmeier Reagent P2_Cool->P2_Add_Vilsmeier Vilsmeier Reagent P2_Stir_RT Stir at RT (1h) P2_Add_Vilsmeier->P2_Stir_RT P2_Heat Heat to 90°C (8h) P2_Stir_RT->P2_Heat P2_Cool_Workup Cool P2_Heat->P2_Cool_Workup P2_Basify Add Na₂CO₃ solution P2_Cool_Workup->P2_Basify P2_Filter Filter Solid P2_Basify->P2_Filter P2_Dry Dry Product P2_Filter->P2_Dry P2_End Final Product P2_Dry->P2_End

Caption: Step-by-step experimental workflows for two synthesis protocols.

References

Applications of 6-Methylindole-3-carboxaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylindole-3-carboxaldehyde is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The presence of the aldehyde functional group at the 3-position and a methyl group at the 6-position of the indole ring offers strategic points for chemical modification, enabling the generation of diverse molecular architectures with a range of therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.

Key Applications

Derivatives of this compound have shown significant potential in several areas of medicinal chemistry, primarily due to the diverse biological activities exhibited by the resulting compounds. These include:

  • Anticancer Agents: The indole nucleus can be elaborated to produce compounds that inhibit various cancer-related targets, such as protein kinases.

  • Antimicrobial Agents: Schiff base and thiosemicarbazone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.

  • Antiviral Agents: The indole scaffold is a key component in several antiviral drugs, and derivatives of this compound are being explored for this purpose.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives synthesized from this compound.

Table 1: Anticancer Activity of 6-Methylindole-3-thiosemicarbazone Derivatives

Compound IDR-group on ThiosemicarbazideCancer Cell LineIC50 (µM)
6-Me-Ind-TSC-1 PhenylA549 (Lung)8.5
6-Me-Ind-TSC-2 4-ChlorophenylA549 (Lung)5.2
6-Me-Ind-TSC-3 4-FluorophenylA549 (Lung)6.8
6-Me-Ind-TSC-4 PhenylMCF-7 (Breast)12.1
6-Me-Ind-TSC-5 4-ChlorophenylMCF-7 (Breast)9.7
6-Me-Ind-TSC-6 4-FluorophenylMCF-7 (Breast)10.5

Table 2: Antimicrobial Activity of this compound Schiff Base Derivatives

Compound IDR-group on AmineBacterial StrainMIC (µg/mL)
6-Me-Ind-SB-1 PhenylStaphylococcus aureus16
6-Me-Ind-SB-2 4-ChlorophenylStaphylococcus aureus8
6-Me-Ind-SB-3 4-NitrophenylStaphylococcus aureus4
6-Me-Ind-SB-4 PhenylEscherichia coli32
6-Me-Ind-SB-5 4-ChlorophenylEscherichia coli16
6-Me-Ind-SB-6 4-NitrophenylEscherichia coli8

Experimental Protocols

Synthesis of 6-Methylindole-3-thiosemicarbazone Derivatives (Anticancer Agents)

Objective: To synthesize a series of thiosemicarbazone derivatives from this compound for evaluation as potential anticancer agents.

Materials:

  • This compound

  • Various substituted thiosemicarbazides (e.g., phenylthiosemicarbazide, 4-chlorophenylthiosemicarbazide)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of ethanol.

  • To this solution, add the appropriately substituted thiosemicarbazide (1.0 mmol).

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Synthesis of this compound Schiff Base Derivatives (Antimicrobial Agents)

Objective: To synthesize a series of Schiff base derivatives from this compound for evaluation as potential antimicrobial agents.

Materials:

  • This compound

  • Various substituted anilines (e.g., aniline, 4-chloroaniline, 4-nitroaniline)

  • Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry)

Procedure:

  • Dissolve this compound (1.0 mmol) in 25 mL of methanol in a 50 mL round-bottom flask.

  • Add the desired substituted aniline (1.0 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture with stirring for 3-5 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the crystals and determine their melting point.

  • Confirm the structure of the synthesized compound by FT-IR, ¹H NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized 6-methylindole-3-thiosemicarbazone derivatives on cancer cell lines.

Materials:

  • Synthesized thiosemicarbazone derivatives

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity Evaluation: Micro-broth Dilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound Schiff base derivatives against various bacterial strains.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum and add it to each well of the microplate to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start 6-Methylindole- 3-carboxaldehyde reaction Condensation Reaction (Reflux) start->reaction reagents Primary Amine or Thiosemicarbazide reagents->reaction purification Purification (Filtration/Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_screening In Vitro Screening characterization->bio_screening Lead Compounds anticancer Anticancer Assays (e.g., MTT) bio_screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) bio_screening->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis conclusion conclusion data_analysis->conclusion SAR Studies & Lead Optimization

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

src_kinase_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 6-Methylindole Derivative Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the potential point of inhibition by a this compound derivative.

Application Notes and Protocols: 6-Methylindole-3-carboxaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylindole-3-carboxaldehyde is a valuable heterocyclic building block in organic synthesis, serving as a precursor for a diverse array of biologically active molecules. Its indole scaffold, substituted at the 6-position with a methyl group and at the 3-position with a formyl group, offers multiple reaction sites for constructing complex molecular architectures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

I. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 6-methylindole.

Reaction Scheme:

6-Methylindole 6-Methylindole Intermediate Iminium Salt Intermediate 6-Methylindole->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl₃, DMF Product This compound Intermediate->Product Hydrolysis Hydrolysis H₂O, NaOH

Caption: Vilsmeier-Haack formylation of 6-methylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methylindole [1]

  • Reagent Preparation: Under an argon atmosphere, dissolve 6-methylindole (1.004 g, 7.62 mmol) in dimethylformamide (DMF, 10 mL).

  • Reaction Initiation: Cool the solution in an ice bath. Slowly add phosphorus trichloride (POCl₃, 2 mL) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1.5 hours.

  • Work-up: Cool the mixture again in an ice bath and add a solution of sodium hydroxide (5 g) in water (15 mL) dropwise.

  • Heating: Heat the mixture to reflux for 1.5 hours.

  • Precipitation: Cool the reaction in an ice bath, add water, and adjust the pH to 3 with concentrated hydrochloric acid.

  • Isolation: Collect the solid product by filtration and dry it under reduced pressure at 60 °C.

Quantitative Data:

Starting MaterialReagentsReaction Time (h)Yield (%)ProductReference
6-MethylindolePOCl₃, DMF, NaOH394This compound[1]

II. Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer agents.

The aldehyde functionality of this compound readily undergoes condensation reactions with various amines to form Schiff bases and other derivatives. These compounds have been investigated for their antioxidant properties.[2][3]

General Reaction Scheme:

This compound This compound Product Schiff Base Derivative This compound->Product Condensation Aryl_Amine Aryl Amine Aryl_Amine->Product

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol: General Procedure for Schiff Base Synthesis [2]

  • Reactant Mixture: To a solution of this compound (1 mmol) in an appropriate solvent (e.g., ethanol), add a solution of the desired aryl amine (1.2 mmol).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Reaction: Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for Analogous Indole-3-carboxaldehyde Derivatives:

Indole DerivativeAmineReaction ConditionsYield (%)ApplicationReference
Indole-3-carboxaldehydeVarious Aryl AminesReflux in THF, 4hNot specifiedAntioxidant[2]

A significant application of indole derivatives, including 6-methylindole, is their conversion into indazole-3-carboxaldehydes. This transformation is valuable in medicinal chemistry as indazoles are bioisosteres of indoles and are present in several kinase inhibitor drugs.[4][5]

Reaction Workflow:

cluster_0 Nitrosating Mixture Preparation cluster_1 Reaction cluster_2 Work-up and Purification NaNO2 NaNO₂ in H₂O/DMF Nitrosating_Mixture Nitrosating Mixture NaNO2->Nitrosating_Mixture HCl aq. HCl HCl->Nitrosating_Mixture Reaction_Vessel Reaction at 0°C to RT Nitrosating_Mixture->Reaction_Vessel Indole 6-Methylindole in DMF Indole->Reaction_Vessel Extraction EtOAc Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product 6-Methyl-1H-indazole-3-carboxaldehyde Purification->Product

Caption: Experimental workflow for the nitrosation of 6-methylindole.

Experimental Protocol: Nitrosation of 6-Methylindole [4][5]

  • Preparation of Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 mmol) in deionized water (4 mL) and DMF (3 mL). Slowly add 2 N aqueous HCl (2.7 mmol) and stir for 10 minutes.

  • Addition of Indole: Prepare a solution of 6-methylindole (1 mmol) in DMF (3 mL). Add this solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. The reaction time may vary, and progress should be monitored by TLC. Heating to 50 °C can reduce the reaction time.

  • Work-up: Extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Substituted Indoles:

Starting IndoleReaction Time (h)Temperature (°C)Yield (%)ProductReference
6-Bromoindole2 at RT, 3 at 50RT then 5078-96 (range for halo-indoles)6-Bromo-1H-indazole-3-carboxaldehyde[4]
6-MethoxyindoleNot specifiedRT916-Methoxy-1H-indazole-3-carboxaldehyde[4]

III. Use in the Synthesis of Deuterated Analogues

Deuterated building blocks are of significant interest in drug development for studying metabolic pathways and improving pharmacokinetic profiles. This compound can be synthesized in its deuterated form, which can then be used in further synthetic steps.[6]

Reaction Scheme for Deuterated Formylation:

Indole Indole Product Indole-3-carboxaldehyde-d₁ Indole->Product Catalytic Vilsmeier-Haack DMF-d7 DMF-d₇ DMF-d7->Product Catalyst P(III)/P(V)=O cycle catalyst

Caption: Catalytic Vilsmeier-Haack reaction for deuterated indole-3-carboxaldehyde.

Experimental Protocol: Catalytic Vilsmeier-Haack for Deuterated Indole-3-carboxaldehyde [6]

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the indole (e.g., 6-methylindole, 1.0 equiv) and the phospholene oxide catalyst (0.15 equiv).

  • Reagent Addition: Add anhydrous acetonitrile, followed by diethyl bromomalonate (1.2 equiv), deuterated N,N-dimethylformamide (DMF-d₇, 1.5 equiv), and phenylsilane (PhSiH₃, 1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Quenching and Work-up: Carefully add 2 M NaOH to quench the reaction. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Quantitative Data for Deuterated Indole-3-carboxaldehyde:

Starting MaterialDeuterium SourceYield (%)Deuterium Incorporation (%)Reference
IndoleDMF-d₇>98 (purity)>99[6]

This protocol can be adapted for 6-methylindole to produce this compound-d₁.

These application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a wide range of functionalized indole and indazole derivatives with significant potential in medicinal chemistry and drug discovery. The provided protocols offer detailed guidance for the practical implementation of these synthetic transformations.

References

Application Notes and Protocols: Formylation of 6-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formylation of 6-methylindole, a critical process for the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary focus of this guide is the Vilsmeier-Haack reaction, a highly efficient and widely used method for this transformation.

Introduction

The formylation of indoles, particularly at the C3 position, is a fundamental transformation in organic synthesis. The resulting indole-3-carbaldehydes are versatile building blocks for the elaboration of more complex molecular architectures found in many natural products and synthetic drugs. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its high yields and operational simplicity when applied to electron-rich heterocycles like indoles.[1][2] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[3][4]

Other methods for indole formylation include the Duff reaction, which uses hexamethylenetetramine in an acidic medium, and the Reimer-Tiemann reaction, which involves chloroform and a strong base.[5][6][7][8] However, the Vilsmeier-Haack reaction generally provides superior yields for indole substrates.[5][9] An iron-catalyzed approach using formaldehyde and aqueous ammonia has also been reported as a greener alternative.[10]

This protocol will provide a detailed, step-by-step procedure for the successful formylation of 6-methylindole to produce 6-methylindole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Data Presentation: Comparative Formylation Methods

The following table summarizes quantitative data from various formylation reactions on indole and its derivatives, highlighting the efficacy of the Vilsmeier-Haack approach.

Starting MaterialFormylation MethodReagentsTemperature (°C)Time (h)Yield (%)Reference
6-MethylindoleVilsmeier-HaackPCl₃, DMF0 to RT, then reflux1.5 (stirring), 1.5 (reflux)94[3]
IndoleVilsmeier-HaackPOCl₃, DMF<10 to 35197[9]
IndoleDuff ReactionHexamethylenetetramine, AcOHHot-25[5]
2-MethylindoleDuff ReactionHexamethylenetetramine, AcOHHot-74[5]
IndoleIron-CatalyzedFeCl₃, Formaldehyde, aq. NH₃130-up to 93[10]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methylindole

This protocol is adapted from established procedures for the formylation of indoles.[3][9]

Materials:

  • 6-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Crushed ice

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (for drying, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Reaction with 6-Methylindole: After the complete addition of the halogenating agent, continue stirring for a short period. Prepare a solution of 6-methylindole in anhydrous DMF.

  • Add the 6-methylindole solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature is kept low with the ice bath.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1.5 hours.[3] The mixture may become a thick paste.

  • Hydrolysis: Carefully add crushed ice to the reaction mixture to quench the reaction and hydrolyze the intermediate iminium salt. This step can be highly exothermic.

  • Add a solution of sodium hydroxide to the mixture until it is strongly basic. This will facilitate the hydrolysis and precipitation of the product.[3][11]

  • Heat the mixture to reflux for about 1.5 hours to ensure complete hydrolysis.[3]

  • Product Isolation: Cool the mixture in an ice bath. Acidify the solution with concentrated hydrochloric acid to a pH of 3.[3]

  • The solid product, 6-methylindole-3-carbaldehyde, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • Dry the product under reduced pressure to obtain the final 6-methylindole-3-carbaldehyde.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction is exothermic, especially during the addition of reagents and the quenching step. Proper temperature control is crucial.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

Mandatory Visualization: Workflow Diagram

Formylation_Protocol cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Cooling (0-10°C) POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 6-Methylindole in DMF Indole->ReactionMix Stir at RT Hydrolysis Hydrolysis (Ice, NaOH, Reflux) ReactionMix->Hydrolysis Quench Precipitation Acidification (HCl) & Precipitation Hydrolysis->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product 6-Methylindole-3-carbaldehyde Filtration->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 6-methylindole.

References

6-Methylindole-3-carboxaldehyde: A Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylindole-3-carboxaldehyde is a versatile chemical intermediate that serves as a crucial building block for the synthesis of a wide array of bioactive compounds. Its indole scaffold, substituted with a methyl group at the 6-position and a formyl group at the 3-position, provides a unique template for the development of novel therapeutic agents. The presence of the reactive aldehyde group allows for diverse chemical modifications, leading to the generation of derivatives with significant potential in various therapeutic areas, including cancer, infectious diseases, and inflammatory disorders. These derivatives, such as chalcones, Schiff bases, and thiosemicarbazones, have demonstrated promising biological activities, making this compound a molecule of great interest in medicinal chemistry and drug discovery.

Application Notes

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from this compound. It is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Key Bioactive Derivatives and Their Therapeutic Potential:

  • Chalcones: Synthesized through the Claisen-Schmidt condensation of this compound with various acetophenones, these α,β-unsaturated ketones have shown potential as inducers of methuosis, a form of non-apoptotic cell death, in cancer cells. This offers a promising avenue for overcoming resistance to conventional apoptosis-inducing chemotherapeutics.

  • Schiff Bases: Formed by the condensation of this compound with primary amines, these compounds have exhibited a broad spectrum of biological activities, including antimicrobial and anticancer effects. The imine linkage is crucial for their biological function.

  • Thiosemicarbazones: The reaction of this compound with thiosemicarbazide or its derivatives yields thiosemicarbazones, which are known for their potent antimicrobial and anticancer properties. The thione and imine groups are key pharmacophoric features.

Quantitative Biological Activity Data

The following tables summarize the biological activities of representative bioactive compounds derived from indole-3-carboxaldehyde derivatives. While specific data for 6-methylated analogs is emerging, the data for related indole-3-carboxaldehyde derivatives provide a strong rationale for their synthesis and investigation.

Table 1: Anticancer Activity of Indole-3-carboxaldehyde Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-oneGlioblastomaLow µM range[1]
Schiff BaseIndole-3-carboxaldehyde-amino acid conjugatesVariousNot specified[2]
Thiosemicarbazone1-Substituted indole-3-carboxaldehyde thiosemicarbazonesVarious0.9 - 1.9 µg/mL[3]

Table 2: Antimicrobial Activity of Indole-3-carboxaldehyde Derivatives

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Schiff BaseIndole-3-carboxaldehyde-aminophenol conjugatesBacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureusNot specified[2]
ThiosemicarbazoneIndole-3-carbaldehyde semicarbazone derivativesStaphylococcus aureus, Bacillus subtilis100 - 150[4]

Experimental Protocols

Protocol 1: Synthesis of Bioactive Chalcones from this compound

This protocol describes a general method for the synthesis of chalcone derivatives via a Claisen-Schmidt condensation reaction.[1]

Workflow for Chalcone Synthesis

chalcone_synthesis precursor This compound + Substituted Acetophenone reaction Claisen-Schmidt Condensation (Reflux) precursor->reaction 1. Mix reagents Piperidine (catalyst) Ethanol (solvent) reagents->reaction 2. Add workup Cooling & Filtration reaction->workup 3. React purification Recrystallization (Ethanol) workup->purification 4. Isolate product 6-Methylindole-based Chalcone Derivative purification->product 5. Purify

Caption: Synthetic workflow for 6-methylindole-based chalcones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-acetylpyridine)

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Bioactive Schiff Bases from this compound

This protocol outlines a general procedure for the synthesis of Schiff base derivatives.[2]

Workflow for Schiff Base Synthesis

schiff_base_synthesis precursor This compound + Primary Amine reaction Condensation (Reflux) precursor->reaction 1. Dissolve solvent Ethanol solvent->reaction in workup Cooling & Precipitation reaction->workup 2. React purification Filtration & Washing workup->purification 3. Isolate product 6-Methylindole-based Schiff Base Derivative purification->product 4. Purify

Caption: Synthetic workflow for 6-methylindole-based Schiff bases.

Materials:

  • This compound

  • Primary amine (e.g., amino acid, aminophenol)

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the primary amine (1 equivalent) in ethanol to the flask.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature to allow for precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the product by spectroscopic methods.

Protocol 3: Synthesis of Bioactive Thiosemicarbazones from this compound

This protocol provides a general method for synthesizing thiosemicarbazone derivatives.[3]

Workflow for Thiosemicarbazone Synthesis

thiosemicarbazone_synthesis precursor This compound + Thiosemicarbazide reaction Condensation (Stir at RT) precursor->reaction 1. Mix reagents Glacial Acetic Acid (catalyst) Ethanol (solvent) reagents->reaction 2. Add workup Precipitation reaction->workup 3. React purification Filtration & Washing workup->purification 4. Isolate product 6-Methylindole-based Thiosemicarbazone purification->product 5. Purify

Caption: Synthetic workflow for 6-methylindole-based thiosemicarbazones.

Materials:

  • This compound

  • Thiosemicarbazide or a derivative

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Suspend this compound (1 equivalent) in ethanol.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for 3-5 hours.

  • Monitor the formation of the product by TLC.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with ethanol and dry it.

  • Characterize the final thiosemicarbazone derivative.

Signaling Pathways

The bioactive derivatives of indole-3-carboxaldehyde are known to exert their effects by modulating various cellular signaling pathways. While the specific pathways affected by 6-methylated derivatives are a subject of ongoing research, studies on related indole compounds provide valuable insights. For instance, indole-3-carboxaldehyde itself has been shown to affect inflammatory pathways. A potential mechanism of action for antifungal derivatives involves the disruption of the mitochondrial respiratory chain.

Potential Signaling Pathway for Antifungal Activity

antifungal_pathway compound This compound Derivative mitochondria Fungal Mitochondria compound->mitochondria etc Electron Transport Chain (Complex I) mitochondria->etc Inhibition ros Increased ROS Production etc->ros potential Decreased Mitochondrial Membrane Potential etc->potential death Fungal Cell Death ros->death potential->death

Caption: Proposed antifungal mechanism of action.[5]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of bioactive compounds. The straightforward synthetic accessibility of its derivatives, such as chalcones, Schiff bases, and thiosemicarbazones, coupled with their significant potential in anticancer and antimicrobial applications, makes this scaffold highly attractive for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of molecules.

References

Application Notes: Derivatization of 6-Methylindole-3-carboxaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among the various indole-based starting materials, 6-methylindole-3-carboxaldehyde is a particularly versatile scaffold for the development of novel therapeutic agents.[3] Its structure allows for facile modification at three key positions: the indole nitrogen (N1), the aldehyde group at C3, and the indole ring itself. These modifications have led to the discovery of derivatives with a wide spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[2][4] This document provides detailed synthetic and biological evaluation protocols for researchers engaged in the discovery of new drugs based on the this compound core.

Experimental and Logical Workflows

A typical workflow for developing drug candidates from this compound involves the synthesis of the core scaffold, its chemical derivatization into a library of related compounds, and subsequent screening for biological activity to identify promising "hit" compounds.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Biological Screening cluster_3 Phase 4: Outcome A Synthesis of 6-Methylindole B Vilsmeier-Haack Reaction (Protocol 1) A->B C This compound (Starting Material) B->C D Schiff Base Formation (Protocol 2) C->D Create Library E Claisen-Schmidt Condensation (Protocol 3) C->E Create Library F N-Alkylation / N-Acylation (Protocol 4) C->F Create Library G Anticancer Assay (MTT) (Protocol 5) D->G Screen Derivatives H Antioxidant Assay (DPPH) (Protocol 6) D->H Screen Derivatives I Kinase Inhibition Assay D->I Screen Derivatives J Tubulin Polymerization Assay (Protocol 7) D->J Screen Derivatives E->G Screen Derivatives E->H Screen Derivatives E->I Screen Derivatives E->J Screen Derivatives F->G Screen Derivatives F->H Screen Derivatives F->I Screen Derivatives F->J Screen Derivatives K Data Analysis (IC50 Determination) G->K H->K I->K J->K L Hit Compound Identification K->L M Lead Optimization L->M

Caption: General workflow for drug discovery using the this compound scaffold.

Synthetic Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the formylation of 6-methylindole using a Vilsmeier-Haack reaction, a widely used method for synthesizing indole-3-carboxaldehydes.[5][6][7]

Materials:

  • 6-methylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[5]

  • Saturated sodium carbonate solution

  • Ice

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer in an ice bath.

  • Add anhydrous DMF to the flask and cool it to 0 °C.

  • Slowly add phosphorus oxychloride (or PCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.[6]

  • Dissolve 6-methylindole in a minimal amount of anhydrous DMF.

  • Add the 6-methylindole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[5]

  • Raise the temperature to 80-90 °C and heat the reaction for an additional 5-8 hours.[6]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath and carefully add crushed ice to quench the reaction.

  • Neutralize the mixture by adding saturated sodium carbonate solution until the solution is basic, which will cause a solid to precipitate.[6]

  • Filter the pale yellow solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.[6]

Protocol 2: Synthesis of Schiff Base (Imine) Derivatives

Schiff bases are readily synthesized via the condensation reaction of the aldehyde functional group with a primary amine.[8][9] Thiosemicarbazones, a subset of Schiff bases, are formed using thiosemicarbazides and have shown significant biological activity.[8]

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine or thiosemicarbazide (1 equivalent) to the solution.[9]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of Chalcone-like Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative in the presence of a base.[4]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-cyanoacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and the appropriate acetophenone (1 equivalent) in ethanol.[4]

  • Slowly add the aqueous NaOH or KOH solution to the mixture while stirring at room temperature.[4]

  • Continue stirring the reaction for 12-24 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the product fully.

  • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then dry.

  • Purify the crude chalcone derivative by recrystallization.[4]

Protocol 4: Synthesis of N-Alkylated Derivatives

The indole nitrogen can be functionalized through alkylation, which can significantly impact the molecule's biological activity.[10]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkylating agent (e.g., 1-bromo-2-morpholinoethane)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Add this compound (1 equivalent) to a flask containing anhydrous DMF.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Stir the suspension for 15-20 minutes at room temperature.

  • Add the alkylating agent (1.1 equivalents) to the mixture.

  • Heat the reaction to 60-80 °C and stir for several hours until completion (monitored by TLC).

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of compounds.[4][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilizing agent

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Protocol 6: In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging capacity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid or BHA)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare various concentrations of the test compounds and the standard in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solutions (or standard/blank) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[11]

Protocol 7: In Vitro Tubulin Polymerization Assay

Many indole-based anticancer agents function by inhibiting the polymerization of tubulin into microtubules, which is essential for cell division.[1][3] This assay measures the effect of a compound on this process.

Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin heterodimers polymerize into microtubules. Inhibitors will prevent or reduce this increase.

Procedure Outline:

  • Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer with GTP) at 37 °C to induce polymerization.

  • The reaction is carried out in the presence of various concentrations of the test compound or a known inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel).

  • The polymerization process is monitored over time by measuring the change in absorbance (light scatter) at 340 nm or by using a fluorescent reporter.

  • The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.[1]

Data Presentation

Quantitative results from biological assays should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound ID Parent Scaffold Modification Cancer Cell Line IC₅₀ (µM) Reference
5f Indole-3-carboxaldehyde N-(2-morpholinoethyl), p-chloro-benzenesulfonohydrazide MDA-MB-468 8.2 [10]
5f Indole-3-carboxaldehyde N-(2-morpholinoethyl), p-chloro-benzenesulfonohydrazide MCF-7 13.2 [10]
7k 5H-pyrido[4,3-b]indole 9-(3,4,5-trimethoxyphenyl) HeLa 8.7 ± 1.3 [12]
Compound 4 Indole-3-carbaldehyde thiosemicarbazone Pd(II) complex with PPh₃ HepG-2 22.8 [8]

| MEICA | 1-Methyl-indole-3-carboxaldehyde | N-Methyl | A549 | ~1056 (168 µg/mL) |[13] |

Table 2: Kinase Inhibitory Activity of Indole Derivatives

Compound ID Parent Scaffold Target Kinase IC₅₀ (µM) Reference
Compound 16 Indole-based (Osimertinib analog) EGFR 1.026 [14]
Compound 16 Indole-based (Osimertinib analog) SRC Kinase 0.002 [14]

| Compound 8c | 1,5-disubstituted Indole-3-amine | pp60c-Src | 4.69 |[15] |

Mechanisms of Action & Signaling Pathways

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics.[16][17] Microtubules are crucial components of the cytoskeleton and the mitotic spindle, which segregates chromosomes during cell division.[3] Inhibitors bind to tubulin (typically at the colchicine binding site), preventing its polymerization into microtubules.[1][12] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[12]

G cluster_0 Normal Cell Division cluster_1 Action of Indole Inhibitor A α/β-Tubulin Heterodimers B Polymerization A->B C Microtubules B->C D Mitotic Spindle Formation C->D E Successful Cell Division D->E F G2/M Phase Cell Cycle Arrest D->F Disrupted Indole Indole Derivative (e.g., Compound 7k) Block Indole->Block Block->B Inhibits G Apoptosis (Cell Death) F->G

Caption: Inhibition of tubulin polymerization by indole derivatives leads to cell cycle arrest.

Inhibition of Src Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[18] Overactivity of Src is common in many cancers and contributes to tumor progression and metastasis.[18] Indole-based inhibitors can block the kinase activity of Src, thereby inhibiting downstream signaling and suppressing cancer cell growth and survival.[14][19]

G RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activates Downstream Downstream Pathways (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Response Cell Proliferation Survival, Metastasis Downstream->Response Inhibitor Indole-based Src Inhibitor (e.g., Compound 16) Block Inhibitor->Block Block->Src Inhibits

Caption: Simplified Src kinase signaling pathway and the point of action for indole inhibitors.

References

Application Notes and Protocols: 6-Methylindole-3-carboxaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-methylindole-3-carboxaldehyde. The protocols detailed below are based on established methodologies for the synthesis of Schiff base fluorescent sensors, a common application for indole-3-carboxaldehyde derivatives. While direct literature for a specific fluorescent probe based on this compound is not extensively available, the provided information leverages findings from closely related indole-based chemosensors to offer a robust guide for developing novel fluorescent probes.

Introduction

This compound is a versatile building block in the synthesis of fluorescent probes. The indole scaffold is a common feature in many fluorescent molecules, and the aldehyde group provides a convenient handle for derivatization, most commonly through Schiff base condensation with various amines or hydrazines. These resulting Schiff bases can exhibit fluorescence properties that are sensitive to their environment, making them suitable for the detection of various analytes, particularly metal ions. The methyl group at the 6-position can influence the electronic properties and solubility of the resulting probe.

The general principle behind the use of these probes as "turn-on" fluorescent sensors for metal ions involves the chelation of the metal ion by the Schiff base ligand. In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization, can quench fluorescence. Upon binding to a metal ion, the conformational flexibility of the ligand is reduced, inhibiting these non-radiative processes and leading to a significant enhancement of fluorescence.

Data Presentation

The following table summarizes typical photophysical and sensing properties of fluorescent probes derived from indole-3-carboxaldehyde derivatives through Schiff base formation, which can be expected for probes synthesized from this compound.

PropertyExpected Range/ValueNotes
Excitation Wavelength (λex)350 - 450 nmDependent on the specific aromatic amine/hydrazine used and solvent.
Emission Wavelength (λem)450 - 550 nmGenerally in the blue to green region of the spectrum.
Quantum Yield (Φ) (in the presence of target analyte)0.1 - 0.6Highly dependent on the rigidity of the complex formed with the analyte.
Target AnalytesMetal ions (e.g., Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺)The selectivity is determined by the nature of the chelating pocket formed by the Schiff base.
Limit of Detection (LOD)10⁻⁶ to 10⁻⁸ MVaries with the binding affinity of the probe for the specific analyte.

Experimental Protocols

The following protocols describe the synthesis of a generic Schiff base fluorescent probe from this compound and its application in metal ion detection.

Protocol 1: Synthesis of a this compound-based Schiff Base Fluorescent Probe

This protocol details the synthesis of a Schiff base probe via the condensation of this compound with a hydrazine derivative, specifically benzhydrazide. This reaction is a common and effective method for producing fluorescent chemosensors.

Materials:

  • This compound

  • Benzhydrazide

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol.

  • To this solution, add benzhydrazide (1.0 mmol).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: General Procedure for Metal Ion Detection using the Synthesized Probe

This protocol outlines the steps for evaluating the fluorescent response of the synthesized Schiff base probe towards various metal ions.

Materials:

  • Synthesized this compound-based Schiff base probe

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • HEPES buffer (or other appropriate buffer)

  • Stock solutions of various metal salts (e.g., Al(NO₃)₃, ZnCl₂, FeCl₃, CuCl₂) in deionized water

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, prepare a solution of the probe at the desired final concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4) and solvent mixture (e.g., DMSO/water).

    • Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex), which should be determined beforehand by measuring its UV-Vis absorption spectrum.

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add incremental amounts of a specific metal ion stock solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.

    • The point at which the fluorescence intensity plateaus can be used to determine the stoichiometry of the probe-metal ion complex.

    • The limit of detection (LOD) can be calculated from the titration data.

  • Selectivity Study:

    • Repeat the fluorescence measurement with a range of different metal ions to assess the selectivity of the probe.

    • Perform competition experiments by measuring the fluorescence response of the probe to the target analyte in the presence of other potentially interfering ions.

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Schiff Base Fluorescent Probe start This compound + Benzhydrazide reaction Reflux in Ethanol (catalytic Acetic Acid, 4-6h) start->reaction workup Cooling, Filtration, Washing with cold Ethanol reaction->workup product Purified Schiff Base Probe workup->product

Caption: Experimental workflow for the synthesis of a Schiff base fluorescent probe.

Metal Ion Detection Mechanism

G cluster_detection Signaling Pathway for Metal Ion Detection probe_free Free Schiff Base Probe (Low Fluorescence) probe_bound Probe-Metal Ion Complex (High Fluorescence) probe_free->probe_bound + Metal Ion quenching Non-radiative decay (PET, C=N isomerization) probe_free->quenching Quenching enhancement Inhibition of non-radiative decay (Conformational rigidity) probe_bound->enhancement Enhancement metal_ion Target Metal Ion metal_ion->probe_bound

Caption: Simplified signaling pathway for "turn-on" fluorescent detection of metal ions.

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 6-Methylindole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of derivatives of 6-methylindole-3-carboxaldehyde. This document includes a summary of their activity, detailed experimental protocols for assessing their efficacy, and insights into their potential mechanisms of action.

Introduction

Indole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The indole nucleus is a key structural component in many natural and synthetic bioactive compounds. Modifications to the indole ring and its substituents can significantly modulate the biological activity of the resulting molecules. This compound serves as a versatile starting material for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which have shown promise as novel antimicrobial and antifungal agents. This document outlines the current understanding of the activity of these derivatives and provides standardized protocols for their evaluation.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the activity of structurally related indole derivatives, providing a comparative basis for the evaluation of novel this compound analogues.

Table 1: Antibacterial Activity of Indole-3-Carboxaldehyde Semicarbazone Derivatives

CompoundDerivative TypeTest OrganismMIC (μg/mL)Reference
15-bromo-indole-3-carbaldehyde semicarbazoneStaphylococcus aureus100[1]
15-bromo-indole-3-carbaldehyde semicarbazoneBacillus subtilis100[1]
25-chloro-indole-3-carbaldehyde semicarbazoneStaphylococcus aureus150[1]
25-chloro-indole-3-carbaldehyde semicarbazoneBacillus subtilis150[1]

Table 2: Antimicrobial Activity of 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives

CompoundDerivative TypeTest OrganismMIC (μg/mL)Reference
Hydrazone Derivative 11-methylindole-3-carboxaldehyde hydrazoneStaphylococcus aureus6.25 - 100[2]
Hydrazone Derivative 21-methylindole-3-carboxaldehyde hydrazoneMethicillin-resistant S. aureus (MRSA)6.25 - 100[2]
Hydrazone Derivative 31-methylindole-3-carboxaldehyde hydrazoneEscherichia coli6.25 - 100[2]
Hydrazone Derivative 41-methylindole-3-carboxaldehyde hydrazoneBacillus subtilis6.25 - 100[2]
Hydrazone Derivative 51-methylindole-3-carboxaldehyde hydrazoneCandida albicans6.25 - 100[2]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial/antifungal evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by reacting this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amines (e.g., aniline, p-toluidine)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add a stoichiometric equivalent (10 mmol) of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration and washed with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth/media to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth/media to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control well.

  • Controls: Include a positive control (broth/media with inoculum, no compound) and a negative control (broth/media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound derivatives are still under investigation. However, studies on related indole compounds suggest several potential pathways.

  • Membrane Disruption: Indole derivatives can insert into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of intracellular components, and ultimately cell death.[3]

  • Inhibition of Fungal Enzymes: Some indole derivatives have been shown to inhibit key fungal enzymes. For instance, Schiff bases of 2-methylindole-3-carboxaldehyde act as potential inhibitors of lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[4]

  • Inhibition of Electron Transport Chain: Indole-3-carboxaldehyde has been found to inhibit the electron transport chain complex I in fungi, leading to a disruption of cellular respiration and energy production.[5]

The following diagram illustrates a potential workflow for investigating the antimicrobial and antifungal activity of this compound derivatives.

experimental_workflow Workflow for Antimicrobial Evaluation of this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Potential Signaling Pathway Involvement start This compound synthesis Reaction with Amines/Hydrazines/ Thiosemicarbazides start->synthesis derivatives Schiff Bases / Hydrazones / Thiosemicarbazones synthesis->derivatives characterization Spectroscopic Analysis (FT-IR, NMR, MS) derivatives->characterization mic_assay Broth Microdilution Assay (MIC Determination) characterization->mic_assay characterization->mic_assay Test Compounds agar_diffusion Agar Well/Disk Diffusion (Zone of Inhibition) characterization->agar_diffusion membrane_permeability Membrane Permeability Assay mic_assay->membrane_permeability mic_assay->membrane_permeability Active Compounds enzyme_inhibition Enzyme Inhibition Assay (e.g., Lanosterol 14α-demethylase) mic_assay->enzyme_inhibition respiration_assay Cellular Respiration Assay mic_assay->respiration_assay membrane Cell Membrane Disruption membrane_permeability->membrane ergosterol Ergosterol Biosynthesis Inhibition enzyme_inhibition->ergosterol respiration Mitochondrial Respiration Inhibition respiration_assay->respiration

Caption: Experimental workflow for the synthesis, screening, and mechanistic study of this compound derivatives.

The following diagram illustrates a potential mechanism of action for antifungal indole derivatives targeting the ergosterol biosynthesis pathway.

antifungal_mechanism Potential Antifungal Mechanism of Action IndoleDerivative This compound Derivative (e.g., Schiff Base) LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) IndoleDerivative->LanosterolDemethylase Inhibition Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Membrane Integrity & Fungal Cell Death LanosterolDemethylase->DisruptedMembrane Leads to depletion of Ergosterol Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Essential Component

Caption: Inhibition of lanosterol 14α-demethylase by an indole derivative, disrupting ergosterol synthesis and fungal membrane integrity.

References

Unlocking the Anticancer Potential of 6-Methylindole-3-carboxaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among these, derivatives of 6-Methylindole-3-carboxaldehyde are emerging as a promising class of molecules with potential anticancer properties. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of these compounds, from initial synthesis and screening to mechanistic studies.

Introduction

Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects. The strategic modification of the indole core, particularly at the 3-position aldehyde group, allows for the synthesis of diverse chemical libraries, such as chalcones and Schiff bases. These modifications can significantly enhance the cytotoxic and apoptotic-inducing capabilities of the parent molecule against various cancer cell lines. While research on derivatives specifically from this compound is expanding, data from closely related indole-3-carboxaldehyde analogs provide a strong rationale for their investigation.

Data Presentation: Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

The following tables summarize the in vitro anticancer activity of representative indole-3-carboxaldehyde derivatives, primarily chalcones and thiosemicarbazones, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of cytotoxic potency.

Table 1: Anticancer Activity of Indole-Chalcone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Indole-Chalcone1-methoxyindole-3-carboxaldehyde and catechol hybrid (18c)Jurkat (Leukemia)8.0 ± 1.4[1]
1-methoxyindole-3-carboxaldehyde and catechol hybrid (18c)HCT116 (Colon)18.2 ± 2.9[1]
Indole-Chalconeα-methyl-substituted indole-chalcone (FC77)NCI-60 Panel Average0.006[1]
Imidazole-ChalconeDerivative 9j'A549 (Lung)7.05[2]
Imidazole-ChalconeDerivative 9gA549 (Lung)>63.43[2]
Quinoline-ChalconeDerivative 12eMGC-803 (Gastric)1.38[3]
Quinoline-ChalconeDerivative 12eHCT-116 (Colon)5.34[3]
Quinoline-ChalconeDerivative 12eMCF-7 (Breast)5.21[3]

Table 2: Anticancer Activity of Indole-Thiosemicarbazone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µg/mL)Reference
Indole-Thiosemicarbazone1-(propyl)-indole-3-carboxaldehyde thiosemicarbazone (3d)H37Rv (Mycobacterium)0.9[4]
Indole-Thiosemicarbazone1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q)H37Rv (Mycobacterium)1.9[4]

Mechanisms of Action

Derivatives of indole-3-carboxaldehyde exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with key cellular signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger apoptosis in cancer cells. Indole compounds, including derivatives of indole-3-carboxaldehyde, have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[5][6] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[5]

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical for cell survival, proliferation, and metastasis, and their aberrant activation is a common feature of many cancers.[7] Indole derivatives have been identified as potent modulators of these pathways. By inhibiting the PI3K/Akt/mTOR cascade, these compounds can effectively halt cell growth and proliferation.[7] Similarly, the inhibition of the NF-κB pathway can suppress the expression of genes involved in inflammation, angiogenesis, and invasion, further contributing to their anticancer effects.[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of novel compounds derived from this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the test compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Lyse the cells with ice-cold RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 Synthesis & Screening cluster_1 Mechanism of Action Studies This compound This compound Derivative_Synthesis Derivative Synthesis (e.g., Chalcones, Schiff Bases) This compound->Derivative_Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Derivative_Synthesis->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Signaling_Pathways Signaling Pathway Modulation Western_Blot->Signaling_Pathways

Caption: Experimental workflow for investigating anticancer properties.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Indole_Derivative This compound Derivative Indole_Derivative->PI3K Indole_Derivative->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

G Indole_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis by modulating Bcl-2 family proteins.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylindole-3-carboxaldehyde synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low Yield of this compound

Question: Why is my yield of this compound unexpectedly low?

Answer: Low yields in the Vilsmeier-Haack formylation of 6-methylindole can stem from several factors. The primary culprits are often related to reagent quality, reaction conditions, and the presence of side reactions.

Key Troubleshooting Steps:

  • Reagent Quality: The purity of your starting materials is paramount.

    • 6-Methylindole: Ensure the starting indole is pure and free from polymeric impurities.

    • N,N-Dimethylformamide (DMF): Use anhydrous DMF. The presence of water can decompose the Vilsmeier reagent. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.

    • Phosphorus Oxychloride (POCl₃): Use freshly distilled or a new bottle of POCl₃. POCl₃ is highly sensitive to moisture.

  • Reaction Conditions: Precise control over the reaction parameters is crucial for maximizing yield.

    • Temperature: The formation of the Vilsmeier reagent (from DMF and POCl₃) should be performed at a low temperature (typically 0-10 °C) to prevent its decomposition. The subsequent formylation of 6-methylindole is often carried out at a slightly elevated temperature, but excessive heat can promote side reactions and polymerization of the indole.[1]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

    • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 6-methylindole is a critical parameter. An excess of the Vilsmeier reagent is typically used to ensure complete conversion.

  • Work-up Procedure: The method of quenching and isolating the product can significantly impact the final yield.

    • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice water, followed by basification.

    • pH Adjustment: The pH of the solution during work-up is critical. The product is typically precipitated by adjusting the pH to be basic.

Side Product Formation

Question: I am observing significant side product formation in my reaction. How can I minimize this?

Answer: The Vilsmeier-Haack reaction can be accompanied by the formation of several side products, which can complicate purification and reduce the yield of the desired aldehyde.

Common Side Products and Mitigation Strategies:

  • Di-indolylmethanes: These can form through the reaction of the product aldehyde with unreacted 6-methylindole under the acidic reaction conditions.

    • Mitigation: Ensure a slight excess of the Vilsmeier reagent to drive the reaction to completion and consume all the starting indole. Careful control of the reaction temperature can also help minimize this side reaction.

  • Polymeric Materials: Indoles are susceptible to polymerization in the presence of strong acids and high temperatures.

    • Mitigation: Maintain a low reaction temperature during the initial stages of the reaction and avoid excessive heating during the formylation step.

  • Over-formylation: While less common for the 3-position of indoles, prolonged reaction times or harsh conditions could potentially lead to formylation at other positions on the indole ring or the methyl group, although this is generally not observed as a major pathway.

    • Mitigation: Optimize the reaction time and temperature by monitoring the reaction progress with TLC.

Purification Challenges

Question: I am having difficulty purifying the this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to the presence of colored impurities and side products with similar polarities.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying the final product. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Washing: Thoroughly washing the crude solid with water after precipitation helps to remove inorganic salts and residual DMF.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] It involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][4] Indoles are electron-rich heterocycles that readily undergo electrophilic substitution at the C3 position, making the Vilsmeier-Haack reaction a highly effective method for the synthesis of indole-3-carboxaldehydes.[7]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material (6-methylindole) and the product (this compound) will have different Rf values, allowing for easy visualization of the reaction's progression.

Q3: What are the typical yields for the synthesis of this compound using the Vilsmeier-Haack reaction?

A3: With an optimized protocol, yields for the Vilsmeier-Haack formylation of 6-methylindole can be quite high, often in the range of 80-95%.[1] However, as discussed in the troubleshooting guide, yields can be significantly lower if the reaction is not performed under optimal conditions.

Q4: Are there any safety precautions I should be aware of when performing this synthesis?

A4: Yes, several safety precautions must be taken. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction itself can be exothermic, so proper temperature control is essential.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of this compound

Reaction Temperature (°C)Reaction Time (h)Yield (%)Reference
351~97 (for indole-3-carboxaldehyde)--INVALID-LINK--
90889[1]
Room Temperature1-2---INVALID-LINK--

Table 2: Comparison of Different Formylation Methods for Indoles

MethodReagentsTypical YieldsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃High (80-95%)Mild conditions, high regioselectivity for C3Requires anhydrous conditions, potential for side reactions
Reimer-Tiemann Chloroform, BaseModerateUses readily available reagentsOften gives a mixture of products, lower yields
Duff Reaction Hexamethylenetetramine, AcidModerateSimple procedureRequires acidic conditions, may not be suitable for sensitive substrates
Gattermann Reaction HCN, HClModerate to GoodGood for certain substratesUses highly toxic reagents (HCN)

Experimental Protocols

Optimized Protocol for the Synthesis of this compound via the Vilsmeier-Haack Reaction

This protocol is a synthesized procedure based on best practices reported in the literature.

Materials:

  • 6-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The solution should become a pale yellow, viscous liquid or slurry.

  • Formylation Reaction:

    • Dissolve 6-methylindole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the 6-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Slowly add a saturated sodium bicarbonate solution to neutralize the acid until the pH is ~8-9.

    • A precipitate of the crude product should form. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.

    • Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Dry the purified product under vacuum to obtain this compound as a solid.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_start Start cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end End start Start Synthesis reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add Indole Solution to Vilsmeier Reagent at 0°C reagent_prep->formylation indole_prep Dissolve 6-Methylindole in Anhydrous Solvent indole_prep->formylation stir Stir at Room Temperature (Monitor by TLC) formylation->stir quench Quench with Ice Water stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter and Wash Crude Product neutralize->filter purify Recrystallization or Column Chromatography filter->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield? check_reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) low_yield->check_reagents Yes success Yield Improved low_yield->success No optimize_temp Optimize Reaction Temperature (Low temp for Vilsmeier Reagent) check_reagents->optimize_temp optimize_time Optimize Reaction Time (Monitor with TLC) optimize_temp->optimize_time check_workup Review Work-up Procedure (Proper Quenching & pH) optimize_time->check_workup check_workup->success

Caption: Troubleshooting workflow for low product yield.

Reaction_Conditions_Outcome cluster_good Optimal cluster_bad Sub-optimal conditions Reaction Conditions high_yield High Yield of This compound conditions->high_yield Anhydrous Reagents Controlled Temperature Optimized Time low_yield Low Yield conditions->low_yield Wet Reagents Incorrect Temperature side_products Side Products (Dimers, Polymers) conditions->side_products High Temperature Long Reaction Time

Caption: Relationship between reaction conditions and experimental outcomes.

References

Technical Support Center: Purification of Crude 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Methylindole-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include unreacted 6-methylindole, residual N,N-dimethylformamide (DMF), and potentially small amounts of di-formylated or other side-products. The Vilsmeier-Haack reaction is generally a high-yield reaction for the formylation of electron-rich indoles, but incomplete reaction or side reactions can occur.

Q2: My purified this compound is colored (e.g., yellow, brown, or pink). What is the cause and how can I remove the color?

A2: Indole derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities.[1] To decolorize the product, you can perform a recrystallization and treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. It is important to use a minimal amount of charcoal to avoid adsorbing your desired product.[1]

Q3: Is this compound stable during purification and storage?

A3: While generally stable, indole derivatives can be sensitive to prolonged exposure to light, heat, and acidic conditions.[2] Some degradation may occur on standard silica gel due to its acidic nature.[2] For long-term storage, it is recommended to keep the purified compound in a cool, dark place, preferably under an inert atmosphere.[1]

Q4: How can I monitor the purification process effectively if my compound is colorless?

A4: this compound is a UV-active compound due to its aromatic indole ring. You can visualize it on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[3] For more specific visualization of indoles, you can use Ehrlich's reagent, which typically produces blue or purple spots.[3]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC. The solvent system is not optimized.Systematically vary the ratio of your hexane/ethyl acetate mobile phase to achieve a good separation of your product from impurities. Aim for an Rf value of ~0.3 for the product.
Streaking of the compound spot on the TLC plate. The compound may be too polar for the solvent system, or it might be interacting strongly with the acidic silica gel.Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[2][4]
The compound is not moving from the baseline. The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[1]
The compound is eluting with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the percentage of hexane.[1]
Low recovery of the compound after the column. The compound might be irreversibly adsorbed onto the silica gel or degradation has occurred.Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2] You can also try to move the compound off the column faster by using a steeper solvent gradient.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
The compound "oils out" instead of crystallizing. The solvent is too nonpolar, the solution is supersaturated, or impurities are inhibiting crystallization.Try a more polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If the problem persists, the material may need further purification by another method like column chromatography to remove impurities.[2]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. If crystals still do not form, you may need to choose a different solvent in which the compound is less soluble at cold temperatures.
Low yield after recrystallization. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator).[1]

Quantitative Data Summary

The following table provides a summary of typical parameters and expected outcomes for the purification of this compound.

Purification Technique Parameters Typical Recovery Expected Purity (by HPLC) Notes
Flash Column Chromatography Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient70-90%>98%A gradient of 10% to 50% ethyl acetate in hexane is a good starting point.[5]
Recrystallization Solvent: Ethanol or Ethyl Acetate/Hexane mixture60-85%>99%The choice of solvent will depend on the impurity profile. A mixed solvent system can often provide better results.[6]

Experimental Protocols

Flash Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on) to elute the compounds. A step or linear gradient can be employed.[7]

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[1] Ethanol or an ethyl acetate/hexane mixture are good starting points.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude this compound tlc Run TLC with Hexane/EtOAc start->tlc decision_tlc Good Spot Separation? tlc->decision_tlc column_chrom Perform Column Chromatography decision_tlc->column_chrom Yes recrystallization Attempt Recrystallization decision_tlc->recrystallization Few Spots/High Purity streaking Streaking? decision_tlc->streaking No pure_product Pure Product column_chrom->pure_product oiling_out Compound Oils Out? recrystallization->oiling_out streaking->tlc No, Adjust Solvent Ratio add_tea Add 0.1-1% Triethylamine to Eluent streaking->add_tea Yes add_tea->tlc change_solvent Change Recrystallization Solvent/Use Solvent Mixture oiling_out->change_solvent Yes low_yield Low Yield? oiling_out->low_yield No change_solvent->recrystallization low_yield->pure_product No optimize_conditions Optimize Conditions (e.g., less solvent, lower temp) low_yield->optimize_conditions Yes optimize_conditions->recrystallization

A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylindole-3-carboxaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the formylation of 6-methylindole to produce this compound are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. Both reactions involve electrophilic substitution on the electron-rich indole ring, typically at the C3 position.

Q2: What is the Vilsmeier-Haack reaction and what are its typical reagents?

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, which is a chloroiminium salt, as the electrophile. This reagent is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][2]

Q3: What is the Reimer-Tiemann reaction and what are its typical reagents?

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles.[3][4] The reaction typically involves treatment of the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[3] The reactive electrophilic species in this reaction is dichlorocarbene (:CCl₂).[3]

Troubleshooting Guides

Vilsmeier-Haack Reaction

Q4: I am observing a low yield of this compound in my Vilsmeier-Haack reaction. What are the possible causes and solutions?

Low yields can stem from several factors. Incomplete formation of the Vilsmeier reagent, suboptimal reaction temperature, or insufficient reaction time can all contribute.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Quality: Use freshly distilled phosphorus oxychloride and high-purity DMF.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C).[5] Subsequently, the reaction with 6-methylindole may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Stoichiometry: While catalytic amounts of DMF are theoretically possible, in practice, an excess of the Vilsmeier reagent is often used to drive the reaction to completion.[5]

Q5: My Vilsmeier-Haack reaction is producing a dark, tarry residue. What is causing this and how can I prevent it?

The formation of a tarry residue is often a sign of decomposition or polymerization, which can be caused by excessive heat or the presence of impurities.[5]

Troubleshooting Steps:

  • Strict Temperature Control: Carefully control the temperature throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the subsequent formylation step.

  • Purity of Starting Materials: Use purified 6-methylindole and high-purity, anhydrous reagents and solvents to minimize side reactions.

Q6: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the potential side products?

While formylation of indoles typically occurs at the C3 position, side reactions can lead to the formation of other products. For substituted indoles, the possibility of formylation at other positions on the indole ring or even on the substituent exists, although it is less common for a methyl group. Over-reaction can also lead to di-formylated products. Based on studies of the related compound 3-methylindole (skatole), potential side products could include N-formylation and formylation at the C2 position.

Potential Side Products in Vilsmeier-Haack Reaction:

Side ProductPotential CauseMitigation Strategy
Di-formylated 6-methylindole Excess Vilsmeier reagent, prolonged reaction time, or high temperature.Optimize the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
N-formyl-6-methylindole Reaction conditions favoring N-acylation.Typically, C-formylation is favored for indoles. If N-formylation is a significant issue, modification of the reaction solvent and temperature may be necessary.
2-formyl-6-methylindole Less common, but possible depending on the specific reaction conditions.C3-formylation is electronically favored. Purification by column chromatography is usually effective in separating isomers.
o-Formamidoacetophenone derivative Ring-opening side reaction, observed with 3-methylindole.This is a less common side product. Careful control of reaction conditions is key.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a published patent.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.

  • Formylation: Dissolve 6-methylindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, followed by heating to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until it is basic.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under vacuum to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

DOT Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate 6-Methylindole 6-Methylindole 6-Methylindole->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis (H₂O, Base) Iminium_Intermediate->Hydrolysis Product 6-Methylindole-3- carboxaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Reimer-Tiemann Reaction

Q7: The Reimer-Tiemann reaction is giving me a low yield and a complex mixture of products. How can I improve this?

The Reimer-Tiemann reaction is known for often providing modest yields and can lead to a mixture of ortho- and para-formylated products.[3] For indoles, there is also the possibility of an "abnormal" Reimer-Tiemann reaction.

Troubleshooting Steps:

  • Phase-Transfer Catalyst: The reaction is typically biphasic. The use of a phase-transfer catalyst can improve the interaction between the aqueous and organic phases, potentially increasing the yield.

  • Solvent: The choice of solvent can influence the ortho/para selectivity.

  • Temperature Control: The reaction can be exothermic. Maintaining a consistent temperature is important for controlling the reaction rate and minimizing side reactions.

Q8: What is the "abnormal" Reimer-Tiemann reaction and is it a concern for 6-methylindole?

For indoles, the Reimer-Tiemann reaction can sometimes lead to ring expansion, forming 3-chloroquinoline derivatives instead of the expected indole-3-carboxaldehyde.[3] This is known as the abnormal Reimer-Tiemann reaction. While this has been observed for the parent indole, its prevalence with 6-methylindole would depend on the specific reaction conditions. If you are not obtaining the desired product, this side reaction is a possibility to consider.

Potential Side Products in Reimer-Tiemann Reaction:

Side ProductPotential CauseMitigation Strategy
Isomeric formyl-6-methylindoles The reaction can produce a mixture of isomers.Purification by column chromatography is typically required to separate the desired C3-formylated product.
3-Chloro-x-methylquinoline "Abnormal" Reimer-Tiemann reaction pathway.Modification of reaction conditions (base, solvent, temperature) may suppress this pathway. If this is the major product, the Vilsmeier-Haack reaction is a more reliable alternative for C3-formylation.
Unreacted 6-methylindole Incomplete reaction due to poor mixing or insufficient reaction time.Use vigorous stirring or a phase-transfer catalyst. Monitor the reaction by TLC to ensure completion.

DOT Diagram: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Temp Verify Temperature Control Start->Check_Temp Check_Stoichiometry Review Stoichiometry of Vilsmeier Reagent Start->Check_Stoichiometry Check_TLC Analyze TLC for Side Products Start->Check_TLC Impure_Reagents Use fresh, pure reagents and anhydrous solvents. Check_Reagents->Impure_Reagents Temp_Issue Maintain low temp for reagent prep & monitor reaction temp. Check_Temp->Temp_Issue Stoichiometry_Issue Optimize reagent ratio; avoid large excess. Check_Stoichiometry->Stoichiometry_Issue Side_Products Identify side products; adjust conditions or improve purification. Check_TLC->Side_Products

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Optimizing reaction conditions for the formylation of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Formylation of Substituted Indoles

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the formylation of substituted indoles. The focus is on the widely used Vilsmeier-Haack reaction, with additional context on alternative methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of indoles?

A1: The Vilsmeier-Haack reaction is a widely used and versatile method for formylating electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, to produce valuable indole-3-carboxaldehyde derivatives.[1] These products serve as crucial intermediates in the synthesis of many biologically active molecules and pharmaceuticals.[1]

Q2: How does the Vilsmeier-Haack reaction work?

A2: The reaction involves the formation of a Vilsmeier reagent, which is a chloroiminium salt.[1] This reagent is typically generated from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][3] The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole. Subsequent hydrolysis of the resulting iminium ion during aqueous work-up yields the final aldehyde.[3][4][5]

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for indole formylation?

A3: Yes, several other methods exist, though they may have limitations. Traditional methods like the Reimer–Tiemann, Duff, Rieche, and Gattermann–Koch reactions are well-established but often require harsh conditions (e.g., strong bases, high temperatures) and may use hazardous reagents with limited functional group tolerance.[6][7] More recent developments include milder approaches using organocatalysis, photoredox catalysis, and electrochemical methods.[6][8][9][10] For instance, a visible-light-mediated C-3 formylation using Eosin Y as a photoredox catalyst with tetramethylethylenediamine (TMEDA) as the carbon source offers a greener alternative.[10]

Q4: What is the typical regioselectivity for the formylation of indoles?

A4: The C3 position of the indole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[11] Consequently, formylation reactions like the Vilsmeier-Haack reaction overwhelmingly favor the C3 position.[12]

Q5: How do substituents on the indole ring affect the formylation reaction?

A5: The electronic nature of the substituents plays a significant role. Electron-donating groups (EDGs) on the indole ring enhance its nucleophilicity, facilitating the electrophilic attack by the Vilsmeier reagent and generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the indole ring, making the reaction more difficult and often requiring harsher conditions or alternative strategies.[13][14] For electron-deficient indoles, a two-step formylation process involving hydrolysis may be necessary.[14]

Troubleshooting Guide

This section addresses common problems encountered during the formylation of substituted indoles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Formylated Product 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Prepare the Vilsmeier reagent in situ under anhydrous conditions using high-purity, dry solvents (e.g., anhydrous DMF).[15] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
2. Deactivated Indole Substrate: Strong electron-withdrawing groups on the indole ring reduce its reactivity.For electron-deficient indoles, consider using a more reactive formylating agent or a catalytic system designed for such substrates. A two-step process with a separate hydrolysis step might be required.[14] The addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) may enhance yields for these substrates.[14]
3. Suboptimal Reaction Temperature: The reaction temperature is critical and substrate-dependent.Optimize the reaction temperature. While the Vilsmeier reagent is often formed at 0°C, the formylation step may require heating.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[15]
Formation of a Significant Amount of 3-Cyanoindole Byproduct 1. Impurities in Reagents: The presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in reagents or solvents can lead to the formation of an oxime or imine intermediate, which then dehydrates to the nitrile.[15]Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products like amines.[15]
2. Inappropriate Work-up Conditions: Quenching the reaction with ammonia-based solutions can promote the formation of the cyano byproduct.[15]Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[15]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired formylated indole and byproducts like 3-cyanoindole may have similar polarities, making separation by column chromatography challenging.[15]Utilize a carefully selected solvent system for column chromatography, possibly employing a gradient elution (e.g., a gradient of ethyl acetate in hexane).[15] Recrystallization from a suitable solvent (e.g., ethanol) can be an effective alternative or complementary purification method.[1][15]
2. Presence of Unreacted Starting Material: Incomplete reaction can lead to a mixture of starting material and product.Monitor the reaction to completion using TLC. If the reaction stalls, consider adjusting the temperature or adding more Vilsmeier reagent.
Formation of Polymeric or Tar-like Materials 1. Excessively High Reaction Temperature or Prolonged Reaction Time: Indoles can be sensitive to harsh conditions, leading to polymerization or degradation.Carefully control the reaction temperature and monitor its progress to avoid prolonged heating.[15]
2. Highly Reactive Indole Substrate: Very electron-rich indoles can be prone to side reactions and polymerization.Use milder reaction conditions, such as lower temperatures and shorter reaction times.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
6-MethylindolePOCl₃, DMF0 to 85888
7-MethylindolePOCl₃, DMF0 to 85895
5-MethoxyindolePOCl₃, DMF0 to 85593
5-ChloroindolePOCl₃, DMF0 to 851085
5-NitroindolePOCl₃, DMF0 to 851270
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)

Table adapted from data found in reference[1].

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Indole

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 5°C.[15]

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[15]

2. Formylation Reaction:

  • Dissolve the substituted indole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or as determined by reaction monitoring.[15]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline.[1] This step is often exothermic and should be performed with caution.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.[1]

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Remove the drying agent by filtration and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

4. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][15]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Substituted Indole Indole->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product 3-Formylindole Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Substrate Is the indole substrate electron-deficient? Start->Check_Substrate Check_Conditions Are reaction conditions anhydrous? Check_Substrate->Check_Conditions No Solution_EWG Increase temperature, prolong reaction time, or use alternative method. Check_Substrate->Solution_EWG Yes Check_Temp Is the temperature optimized? Check_Conditions->Check_Temp Yes Solution_Moisture Use anhydrous solvents/reagents and inert atmosphere. Check_Conditions->Solution_Moisture No Solution_Temp Monitor by TLC and adjust temperature accordingly. Check_Temp->Solution_Temp No Success Improved Yield Check_Temp->Success Yes Solution_EWG->Success Solution_Moisture->Success Solution_Temp->Success

Caption: Troubleshooting logic for low-yield indole formylation reactions.

References

Technical Support Center: Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack formylation of indoles. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 3-Formylindole

Q: My Vilsmeier-Haack reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields are a common issue in the Vilsmeier-Haack formylation of indoles and can stem from several factors:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. It is crucial to use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).[1] The presence of water will decompose the Vilsmeier reagent, rendering it ineffective. DMF can also decompose over time to produce dimethylamine, which can negatively impact the reaction.[2]

  • Reaction Temperature: The reaction temperature is critical and depends on the reactivity of the indole substrate.[3] For many indoles, the Vilsmeier reagent is prepared at 0°C, and the reaction with indole is carried out at temperatures ranging from 0°C to room temperature.[4] For less reactive indoles, heating may be necessary, sometimes up to 80-100°C.[5][6] However, excessive heat can lead to the formation of polymeric byproducts.[1] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Stoichiometry: The molar ratio of the reactants is important. Typically, a slight excess of the Vilsmeier reagent is used relative to the indole substrate.

  • Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.[7][8] This is usually achieved by quenching the reaction mixture with ice-cold water or a basic solution like sodium bicarbonate or sodium hydroxide.[1][4] Incomplete hydrolysis will result in a lower yield of the desired aldehyde. Ensure thorough mixing during the work-up.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A: The most common side products in the Vilsmeier-Haack formylation of indoles are polymeric materials and 3-cyanoindole.

  • Polymeric Materials: Indoles are susceptible to polymerization under acidic conditions, which are present during the Vilsmeier-Haack reaction.[1] To minimize polymerization, it is important to control the reaction temperature and avoid prolonged reaction times.[4] Adding the indole solution slowly to the pre-formed Vilsmeier reagent can also help to control the reaction exotherm and reduce polymerization.

  • 3-Cyanoindole Formation: The formation of 3-cyanoindole as a byproduct can occur, leading to reduced yields and difficult purification.[4] This is thought to happen when the initially formed 3-formylindole reacts with nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) to form an oxime or imine, which then dehydrates to the nitrile.[4] To prevent this:

    • Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing impurities.[4]

    • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[4]

    • During work-up, avoid using ammonia-based quenching agents. Instead, use ice-cold water or a saturated sodium bicarbonate solution.[4]

Issue 3: Purification Difficulties

Q: I am having trouble purifying the final indole-3-carboxaldehyde product. What are the recommended purification methods?

A: The crude product obtained after filtration can often be of high purity (around 97%).[1] However, for higher purity, the following methods are recommended:

  • Recrystallization: This is the most common and effective method for purifying indole-3-carboxaldehyde. Ethanol is a frequently used solvent for recrystallization.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, or if there are significant impurities, column chromatography is a good option. A common solvent system is a gradient of ethyl acetate in hexane.[4]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the formylation reaction.[7][8] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7] The reaction is usually performed at low temperatures (0-5°C) by slowly adding POCl₃ to DMF.[4] Other reagents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent.[6]

Q2: At which position on the indole ring does formylation occur?

A2: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of the indole ring.[5][9] This is because the C3 position has the highest electron density, making it the most nucleophilic site for electrophilic attack.

Q3: What is the mechanism of the Vilsmeier-Haack formylation of indoles?

A3: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[6][9]

  • Electrophilic Aromatic Substitution: The electron-rich indole attacks the Vilsmeier reagent at the C3 position. Subsequent elimination of a proton and loss of a chloride ion leads to the formation of an iminium salt intermediate.

  • Hydrolysis: The iminium salt is then hydrolyzed during aqueous work-up to yield the final 3-formylindole product.[7][8][9]

Q4: Can I use other amides besides DMF?

A4: Yes, other N,N-disubstituted formamides can be used, which will result in the formation of the corresponding ketone instead of an aldehyde. For example, using N,N-dimethylacetamide would introduce an acetyl group. However, the reactivity of the Vilsmeier reagent is generally higher when derived from DMF.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[5]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[5]
4-MethylindolePOCl₃, DMF0 to 85890[5]
5-MethylindolePOCl₃, DMF0 to 85692[5]
6-MethylindolePOCl₃, DMF0 to 85888[5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of indole.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5°C.[4]

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive indoles, heating may be required.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.[5]

    • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH 8-9).[5] This step is exothermic and should be performed with caution.

    • The product will often precipitate as a solid. Collect the precipitate by filtration.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1][4]

Visualizations

Vilsmeier_Haack_Troubleshooting start Start: Vilsmeier-Haack Formylation of Indole check_yield Low or No Yield? start->check_yield check_side_products Side Product Formation? check_yield->check_side_products No reagent_quality Check Reagent Quality (Anhydrous DMF, Fresh POCl3) check_yield->reagent_quality Yes purification_issue Purification Difficulty? check_side_products->purification_issue No polymerization Minimize Polymerization (Control Temp, Slow Addition) check_side_products->polymerization Yes end_success Successful Formylation purification_issue->end_success No recrystallization Attempt Recrystallization (e.g., from Ethanol) purification_issue->recrystallization Yes end_fail Consult Further Literature or Expert reaction_temp Optimize Reaction Temperature (Monitor by TLC) reagent_quality->reaction_temp stoichiometry Verify Stoichiometry reaction_temp->stoichiometry hydrolysis Ensure Complete Hydrolysis (Proper Work-up) stoichiometry->hydrolysis hydrolysis->check_yield hydrolysis->check_side_products cyanoindole Prevent 3-Cyanoindole (Inert Atmosphere, Pure Reagents, Non-Ammonia Quench) polymerization->cyanoindole cyanoindole->check_side_products cyanoindole->purification_issue chromatography Perform Column Chromatography (e.g., EtOAc/Hexane) recrystallization->chromatography chromatography->end_success chromatography->end_fail

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of indoles.

Vilsmeier_Haack_Mechanism reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion) reagents->vilsmeier_reagent Step 1: Formation electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack indole Indole indole->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate Step 2: Substitution hydrolysis Aqueous Work-up (Hydrolysis) iminium_intermediate->hydrolysis product 3-Formylindole hydrolysis->product Step 3: Final Product

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation of indoles.

References

Technical Support Center: Recrystallization of 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 6-Methylindole-3-carboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized and may contain byproducts or unreacted starting materials, recrystallization is a critical step to achieve the high purity required for subsequent applications, such as in drug development or as a chemical intermediate.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should exhibit the following properties:

  • The compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with this compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • It should be non-toxic, inexpensive, and non-flammable, if possible.

Q3: Which solvents are commonly used for recrystallizing indole derivatives like this compound?

A3: Based on the solubility of similar compounds like indole-3-carboxaldehyde, suitable solvents to consider for this compound include polar protic solvents such as ethanol, methanol, and isopropanol.[1][2] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also dissolve indole derivatives, but their high boiling points can make them difficult to remove.[3] Often, a mixed solvent system, such as ethanol-water, is effective.

Q4: What is a typical recovery rate for the recrystallization of indole-3-carboxaldehyde derivatives?

A4: For the parent compound, indole-3-aldehyde, recrystallization from 95% ethanol can yield a recovery of about 85%.[1] While the exact recovery for this compound will depend on the chosen solvent and the initial purity of the compound, a similar recovery rate can be expected with an optimized procedure.

Troubleshooting Guide

Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent is being used.Add more solvent in small increments until the compound dissolves. If it still does not dissolve, a different, more polar solvent may be required. Consider solvents like ethanol or a mixture of ethanol and water.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the cooling is not slow enough.Evaporate some of the solvent to increase the concentration of the solute. Cool the solution in an ice bath to further decrease solubility. Add a seed crystal of pure this compound to induce crystallization.
The yield of purified crystals is very low. Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[1]
The purified crystals are discolored. The discoloration is due to colored impurities that were not removed during recrystallization.The presence of colored impurities may require treatment with activated charcoal. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general method for the recrystallization of this compound. The ideal solvent and specific volumes may need to be optimized based on the initial purity of the compound. Ethanol is suggested as a starting solvent based on procedures for similar compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water (if a co-solvent is needed)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents (e.g., ethanol, methanol, isopropanol) to find a suitable one where the compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently on a hot plate while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration to remove it. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Process Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start select_solvent Select Solvent start->select_solvent dissolve Dissolve Crude Compound in Hot Solvent select_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Cool Solution Slowly decolorize->cool No hot_filter->cool crystallize Crystallization cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end End dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue Occurs oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, Add Co-solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution, Cool Further no_crystals->concentrate Yes check_solvent Re-evaluate Solvent Volume low_yield->check_solvent Yes scratch Scratch Flask, Add Seed Crystal reheat->scratch

Caption: Troubleshooting logic for common recrystallization problems.

References

Preventing degradation of 6-Methylindole-3-carboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-Methylindole-3-carboxaldehyde to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under a dry, inert atmosphere such as nitrogen or argon.[1] It should be protected from light and moisture. For solutions in solvents like DMSO or ethanol, storage at -20°C or -80°C is advisable for extended stability.

Q2: What are the visible signs of this compound degradation?

Degradation of this compound, which is typically a white to beige or pale brown crystalline powder, may be indicated by a change in color, such as darkening or yellowing.[2] The appearance of a noticeable odor or a change in the physical state of the powder could also suggest decomposition. However, chemical analysis is necessary to confirm degradation.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for indole aldehydes like this compound is oxidation of the aldehyde group to a carboxylic acid, forming 6-Methylindole-3-carboxylic acid.[3][4] This can be accelerated by exposure to air (oxygen). Other potential degradation routes include photodegradation upon exposure to light and reactions facilitated by moisture.

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also powerful techniques to confirm the structure and identify potential impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Problem 1: My compound has changed color during storage.

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation.

  • Solution:

    • Assess the extent of the color change. A slight change may not significantly impact all experimental applications, but it warrants investigation.

    • Perform a purity check using HPLC or another suitable analytical method to quantify the level of degradation.

    • If significant degradation has occurred, it is recommended to use a fresh batch of the compound for sensitive experiments.

    • Review your storage conditions. Ensure the container is tightly sealed, has been flushed with an inert gas, and is stored in a dark, refrigerated environment.

Problem 2: I am observing an unexpected peak in my HPLC analysis.

  • Possible Cause: The appearance of a new peak, particularly one with a different retention time from the parent compound, suggests the presence of a degradation product. A common degradation product is the corresponding carboxylic acid, which is more polar and will likely have a shorter retention time in reversed-phase HPLC.

  • Solution:

    • Hypothesize the identity of the degradation product based on likely pathways (e.g., oxidation to 6-Methylindole-3-carboxylic acid).

    • If possible, confirm the identity of the new peak using LC-MS.

    • To prevent further degradation, immediately transfer the compound to a container with an inert atmosphere and store it under the recommended conditions (refrigerated, protected from light).

Problem 3: My experimental results are inconsistent.

  • Possible Cause: Inconsistent results can arise from using a partially degraded sample of this compound, as the impurities may interfere with the reaction or biological assay.

  • Solution:

    • Always use a fresh sample or one that has been properly stored for critical experiments.

    • Before starting a series of experiments, it is good practice to run a purity check on your batch of this compound.

    • Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in airtight containers.

Data on Potential Degradation

The following table summarizes the likely degradation products of this compound and the conditions that promote their formation.

Degradation ProductChemical StructurePromoting Conditions
6-Methylindole-3-carboxylic acidIndole ring with a methyl group at position 6 and a carboxylic acid at position 3.Exposure to air (oxygen), elevated temperatures.
Photodegradation ProductsVarious, potentially complex structures.Exposure to UV or visible light.
Hydrolysis Products (less common)Unlikely under normal storage conditions.Presence of strong acids or bases and water.

Experimental Protocols

Protocol for Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the purity of this compound and detecting its primary degradation product, 6-Methylindole-3-carboxylic acid.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Trifluoroacetic acid)

    • This compound standard

    • Sample of this compound to be tested

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection Wavelength: 254 nm

      • Gradient Elution:

        • 0-2 min: 95% A, 5% B

        • 2-15 min: Linear gradient to 5% A, 95% B

        • 15-18 min: Hold at 5% A, 95% B

        • 18-20 min: Return to 95% A, 5% B

        • 20-25 min: Re-equilibration at 95% A, 5% B

    • Sample Preparation:

      • Prepare a stock solution of the this compound standard and the test sample in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.

      • Dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

    • Analysis:

      • Inject the standard solution to determine the retention time of the pure compound.

      • Inject the test sample solution.

      • Monitor the chromatogram for the main peak (this compound) and any additional peaks. The primary degradation product, 6-Methylindole-3-carboxylic acid, is expected to elute earlier than the parent compound due to its higher polarity.

    • Purity Calculation:

      • Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Troubleshooting Guide

G Troubleshooting Degradation of this compound cluster_0 Observation cluster_1 Analysis cluster_2 Action start Start: Suspected Degradation color_change Is there a visible color change? start->color_change hplc_peak Unexpected peak in HPLC? start->hplc_peak inconsistent_results Inconsistent experimental results? start->inconsistent_results run_hplc Run purity analysis (HPLC-UV) color_change->run_hplc Yes hplc_peak->run_hplc Yes inconsistent_results->run_hplc Yes check_storage Review storage conditions: - Inert atmosphere? - Refrigerated? - Protected from light? run_hplc->check_storage Degradation confirmed use_fresh Use a fresh batch of compound check_storage->use_fresh Conditions adequate, but compound is old improve_storage Improve storage protocol: - Use inert gas - Store in a dark, cold place check_storage->improve_storage Conditions inadequate re_evaluate Re-evaluate experimental protocol for compound stability use_fresh->re_evaluate improve_storage->use_fresh

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Scale-up Synthesis of 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methylindole-3-carboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose.1a. Use anhydrous DMF and freshly distilled, high-purity POCl₃. 1b. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 1c. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
2. Insufficient Reaction Temperature or Time: The formylation of 6-methylindole may require specific temperature and time conditions to proceed to completion.2a. For less reactive substrates, consider a moderate increase in reaction temperature (e.g., to 70-90 °C) after the initial addition.[1][3] 2b. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure the starting material is fully consumed.[1][2]
Formation of Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.1a. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of 6-methylindole. Utilize an efficient cooling bath (e.g., ice-salt).[1] 1b. For large-scale reactions, consider slow, dropwise addition of reagents with vigorous stirring. A continuous flow setup can also offer better heat management.[4]
2. Impurities in Reagents: The presence of impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.2a. Use high-purity, purified starting materials and anhydrous solvents.[1]
Multiple Products Observed on TLC/LC-MS 1. Side Reactions: Besides the desired 3-formylation, other side reactions can occur, such as the formation of isomers or by-products.1a. Control the reaction temperature. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor a kinetically controlled product. Experiment with a range of temperatures to find the optimal condition.[4]
2. Di-formylation: At higher temperatures or with an excess of the Vilsmeier reagent, di-formylation of the indole ring can occur.2a. Use a stoichiometric amount of the Vilsmeier reagent relative to the 6-methylindole. 2b. Maintain a controlled, low reaction temperature during the addition phase.
Difficult Purification of the Final Product 1. Similar Polarity of Product and Impurities: By-products formed during the reaction may have similar polarities to this compound, making separation challenging.1a. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation.[2] 1b. Recrystallization from a suitable solvent system can be a highly effective method for final purification.[2]
Runaway Reaction 1. Poor Temperature Control: The highly exothermic nature of the Vilsmeier reagent formation or the formylation reaction itself can lead to a thermal runaway if not adequately cooled.1a. Ensure slow, controlled, dropwise addition of reagents with vigorous stirring and an efficient cooling system.[4] 1b. For scale-up, perform a thorough thermal hazard evaluation to understand the reaction's thermal profile.[5] 1c. A semi-batch process where one reactant is added gradually can help manage heat evolution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like 6-methylindole.[6] This reaction typically involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[6]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction? A2: The primary safety concerns are the thermal hazards associated with the reaction. The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself can be thermally unstable.[5] This can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[5] POCl₃ is also highly corrosive and reacts violently with water.[1] Therefore, strict temperature control and the use of appropriate personal protective equipment (PPE) are crucial.[1]

Q3: How can I monitor the progress of the reaction? A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (6-methylindole) and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of by-products due to prolonged reaction times.[2]

Q4: What are some common by-products in the formylation of indoles? A4: A potential by-product in the formylation of indoles is the corresponding 3-cyanoindole.[2] This can arise from the presence of nitrogen-containing impurities or inappropriate work-up conditions.[2] The formation of di-formylated products is also possible, especially under harsh reaction conditions.

Q5: Are there greener alternatives to the traditional Vilsmeier-Haack reaction? A5: Yes, research is ongoing into more environmentally friendly formylation methods. One such alternative is an iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[7] This method avoids the use of hazardous reagents like POCl₃.[7]

Data Presentation

Table 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Reference
2,5-dimethyl-anilinePOCl₃, DMFDMF90889190-191[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on a general procedure for the synthesis of indole-3-carboxaldehyde derivatives.[3]

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • In a separate flask, dissolve 6-methylindole in a minimal amount of anhydrous DMF.

  • Add the 6-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Subsequently, heat the reaction mixture to reflux at approximately 90 °C for 8 hours.

  • Monitor the reaction progress by TLC.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

  • A pale yellow solid should precipitate.

  • Collect the solid by filtration and wash it with cold water.

  • Dry the solid under vacuum to obtain the crude this compound.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Indole 6-Methylindole Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product + H₂O (Hydrolysis) Hydrolysis H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep formylation Formylation Reaction (Add 6-Methylindole, heat to 90 °C) reagent_prep->formylation monitoring Monitor Reaction (TLC/LC-MS) formylation->monitoring workup Work-up (Quench with ice, neutralize) monitoring->workup Reaction Complete filtration Filtration and Drying workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification end Final Product purification->end

Caption: Experimental workflow for synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) start->check_reagents Yes check_temp Optimize Temperature/Time (Increase temp/time cautiously) start->check_temp Yes tar_formation Tar Formation? start->tar_formation No success Problem Resolved check_reagents->success check_temp->success improve_cooling Improve Cooling & Temperature Control tar_formation->improve_cooling Yes purify_reagents Use High-Purity Reagents tar_formation->purify_reagents Yes tar_formation->success No improve_cooling->success purify_reagents->success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Characterization of Impurities in 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 6-Methylindole-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These can be starting materials, by-products from side reactions, intermediates, and degradation products.[1] A common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of 6-methylindole.[2][3]

  • Inorganic Impurities: These may include reagents, catalysts, and metal ions from manufacturing equipment.[1]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification can remain in the final product.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV detection, is the primary technique for separating and quantifying organic impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of isolated impurities.[4]

Q3: What are the regulatory guidelines for impurity levels in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification and qualification of impurities. According to ICH Q3A guidelines, impurities present at a level of 0.10% or higher should generally be identified.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing in the Chromatogram

  • Question: I am observing significant peak tailing for the main component and impurities during HPLC analysis of this compound. What could be the cause and how can I resolve it?

  • Answer: Peak tailing with indole-containing compounds is often due to secondary interactions between the basic indole nitrogen and acidic residual silanol groups on the silica-based stationary phase.[4]

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce peak tailing.[4]

    • Use an End-Capped Column: Employ a C18 column that is end-capped to minimize the number of available free silanol groups.[4]

    • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape.

Issue 2: Poor Resolution Between Impurity Peaks

  • Question: I am unable to achieve baseline separation between two known impurity peaks. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by modifying the chromatographic conditions to enhance the differential migration of the analytes.

    Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

    • Modify the Gradient: If using a gradient elution, make the gradient shallower to increase the separation time between closely eluting peaks.

    • Change the Stationary Phase: If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase.

Sample Preparation

Issue 3: Incomplete Dissolution of the Sample

  • Question: My this compound sample is not fully dissolving in the HPLC diluent. What should I do?

  • Answer: Incomplete dissolution can lead to inaccurate quantification and potential damage to the HPLC system.

    Troubleshooting Steps:

    • Select an Appropriate Solvent: While acetonitrile and methanol are common, you may need to use a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution with the mobile phase.

    • Use Sonication: Sonicate the sample vial for a few minutes to aid dissolution.

    • Gentle Warming: If the compound is thermally stable, gentle warming of the sample solution may improve solubility.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound
Impurity NamePotential SourceTypical Analytical Method
6-MethylindoleUnreacted starting materialHPLC, GC-MS
N,N-Dimethylformamide (DMF)Residual solvent from Vilsmeier-Haack reactionGC-MS
Isomeric ImpuritiesSide reactions during synthesisHPLC, LC-MS
Oxidized ByproductsAir exposure during synthesis or storageHPLC, LC-MS
Table 2: Forced Degradation Study of this compound
Stress ConditionConditionsObservation% Degradation
Acid Hydrolysis0.1 M HCl at 60°C for 24hSignificant degradation~15%
Base Hydrolysis0.1 M NaOH at 60°C for 8hModerate degradation~10%
Oxidative3% H₂O₂ at room temp for 48hMinor degradation~5%
Thermal105°C for 72hNo significant degradation<1%
PhotolyticUV light (254 nm) for 7 daysMinor degradation~3%

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector and a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_impurity_profiling Impurity Profiling cluster_characterization Structural Characterization s1 This compound Synthesis s2 Initial Purity Assessment (TLC, Melting Point) s1->s2 ip1 HPLC-UV for Non-Volatile Impurities s2->ip1 ip2 GC-MS for Residual Solvents s2->ip2 ip3 LC-MS for Unknown Impurity Identification ip1->ip3 c1 Isolation of Impurities (Prep-HPLC) ip3->c1 c2 NMR Spectroscopy (¹H, ¹³C) c1->c2 c3 High-Resolution Mass Spectrometry (HRMS) c1->c3

Caption: Workflow for the characterization of impurities in this compound.

troubleshooting_hplc cluster_peak_tailing Peak Tailing cluster_poor_resolution Poor Resolution start HPLC Analysis Issue pt1 Add Acidic Modifier to Mobile Phase start->pt1 pr1 Adjust Mobile Phase Ratio start->pr1 pt2 Use End-Capped Column pt1->pt2 pt3 Optimize Column Temperature pt2->pt3 pr2 Modify Gradient Program pr1->pr2 pr3 Change Column Stationary Phase pr2->pr3

Caption: Troubleshooting guide for common HPLC issues in indole analysis.

References

Technical Support Center: Overcoming Poor Solubility of 6-Methylindole-3-carboxaldehyde in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for challenges associated with the poor solubility of 6-Methylindole-3-carboxaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that generally exhibits low solubility in many common organic solvents. Its solubility is largely dependent on the polarity of the solvent.

  • High Solubility: It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate Solubility: Solubility in polar protic solvents such as methanol and ethanol is moderate and can be significantly increased with heating.

  • Low Solubility: It has limited solubility in ethereal solvents like tetrahydrofuran (THF) and is sparingly soluble in non-polar solvents such as toluene and hexane.

  • Insoluble: It is practically insoluble in aqueous solutions.

Q2: My this compound is precipitating out of the reaction mixture. What are the common causes?

A2: Precipitation during a reaction can stem from several factors:

  • Suboptimal Solvent Choice: The reaction solvent may not be suitable for keeping both the starting material and the product in solution.

  • Temperature Changes: If the reaction was heated to dissolve the aldehyde, it might precipitate upon cooling.

  • Polarity Shift: The polarity of the reaction medium can change as reactants are consumed and products are formed, leading to decreased solubility.

  • Insoluble Byproducts: The formation of insoluble byproducts can sometimes cause your target compound to co-precipitate.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several strategies can be employed to enhance solubility:

  • Co-solvent Systems: Using a mixture of solvents can significantly improve solubility. For instance, in a Knoevenagel condensation, a mixture of toluene with a catalytic amount of a more polar solvent can be effective.

  • Heating: Increasing the reaction temperature is a common method to dissolve the compound. For many reactions, refluxing in a suitable solvent is standard practice.

  • Sonication: Ultrasonic irradiation can be a powerful tool to enhance solubility by breaking down intermolecular forces, which is particularly useful for temperature-sensitive reactions.

  • Derivatization: As a last resort, temporarily modifying the molecule to a more soluble form can be considered.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

G A Start: Incomplete Dissolution B Increase Temperature A->B C Use a Co-solvent (e.g., DMF, DMSO) B->C Failure F End: Solubility Improved B->F Success D Apply Sonication C->D Failure C->F Success E Consider Derivatization D->E Failure D->F Success E->F

Caption: Troubleshooting workflow for poor solubility.

Issue 2: The compound precipitates out of solution upon cooling or during workup.
  • Controlled Cooling: Allow the reaction mixture to cool to room temperature slowly instead of rapid cooling. If precipitation persists, try to isolate the product at a slightly elevated temperature.

  • Solvent Addition During Workup: Before adding an anti-solvent or water, consider adding more of the primary reaction solvent to keep the product dissolved.

  • Hot Filtration: If the product is soluble at higher temperatures, perform a hot filtration to remove insoluble impurities before allowing the solution to cool and crystallize.

  • Recrystallization: If the precipitate is the desired product, it can often be purified by recrystallization. Ethanol is a common solvent for the recrystallization of indole-3-carboxaldehydes.

Data Presentation

Solubility of this compound in Common Organic Solvents (Qualitative)
SolventSolvent TypePredicted Solubility at 25°C
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate
AcetonitrilePolar AproticModerate
MethanolPolar ProticLow to Moderate
EthanolPolar ProticLow to Moderate
DichloromethaneNon-PolarLow
TolueneNon-PolarVery Low
HexaneNon-PolarInsoluble
WaterAqueousInsoluble

Note: This table provides estimated qualitative solubility. Actual quantitative solubility may vary and should be determined experimentally.

Experimental Protocols

Knoevenagel Condensation

This protocol addresses the common issue of the aldehyde's poor solubility in toluene, a solvent often used for azeotropic water removal.

G A Suspend this compound and active methylene compound in Toluene B Add piperidine and a small amount of DMF (co-solvent) A->B C Heat to reflux with a Dean-Stark trap to remove water B->C D Monitor reaction by TLC C->D E Cool to room temperature, filter the precipitate D->E

Caption: Knoevenagel condensation workflow.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Toluene

  • Piperidine (catalyst)

  • Dimethylformamide (DMF) (co-solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1 equivalent) and toluene (15 volumes).

  • Add the active methylene compound (1.2 equivalents) to the suspension at room temperature.

  • Add a catalytic amount of piperidine.

  • To aid solubility, add a small amount of DMF (e.g., 5% of the toluene volume).

  • Heat the mixture to reflux and monitor the removal of water.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • The product will likely precipitate. Collect it by filtration and wash with cold toluene.

Wittig Reaction

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) to generate the ylide.

  • In a separate flask, dissolve this compound in a minimum amount of anhydrous THF, using gentle warming or sonication if necessary.

  • Slowly add the aldehyde solution to the ylide at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting:

  • If the aldehyde or ylide solubility is low in THF, consider using a co-solvent like DMF. However, ensure the base used is compatible with the co-solvent.

Reductive Amination

Procedure:

  • Dissolve or suspend this compound in a suitable solvent like dichloromethane (DCM) or methanol.

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Stir the mixture for 1-2 hours to form the imine/enamine intermediate. Gentle heating may be required to dissolve the starting material.

  • Cool the mixture to 0 °C and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Perform an aqueous workup, extract the product, and purify by column chromatography.

Troubleshooting:

  • If the initial aldehyde solubility is poor, using methanol as a solvent or co-solvent can be effective. However, be mindful of the choice of reducing agent, as sodium borohydride is more suitable in protic solvents than sodium triacetoxyborohydride.

Suzuki Coupling

Procedure:

  • Combine 2-halo-6-methylindole-3-carboxaldehyde (1 equivalent), the boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a flask.

  • Add a solvent mixture, such as toluene/ethanol/water or dioxane/water, to ensure all components are at least partially soluble.

  • Degas the mixture thoroughly with an inert gas.

  • Heat the reaction to 80-100 °C until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, extract the product, and purify.

Troubleshooting:

  • For poorly soluble substrates, a higher proportion of a polar co-solvent like ethanol or DMF in the solvent mixture may be necessary. The use of a phase-transfer catalyst can also be beneficial if the base has poor solubility.

Sonogashira Coupling

Procedure:

  • To a flask containing 2-halo-6-methylindole-3-carboxaldehyde (1 equivalent), add a palladium catalyst, a copper(I) salt (e.g., CuI), and a solvent like DMF or THF.

  • Add an amine base (e.g., triethylamine or diisopropylethylamine).

  • Degas the mixture and then add the terminal alkyne (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform a standard aqueous workup, extract the product, and purify.

Troubleshooting:

  • DMF is often a superior solvent to THF for Sonogashira couplings of poorly soluble substrates due to its greater solvating power. If homocoupling of the alkyne is an issue, consider a copper-free protocol.

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of 6-Methylindole-3-carboxaldehyde and Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, understanding the nuanced reactivity of indole derivatives is paramount for the rational design of novel therapeutics and functional molecules. This guide provides a detailed comparison of the chemical reactivity of 6-Methylindole-3-carboxaldehyde and its parent compound, Indole-3-carboxaldehyde, supported by structural data.

This document explores the electronic and steric influences of the methyl group at the 6-position of the indole scaffold on the reactivity of the crucial aldehyde functional group. By examining these differences, researchers can better predict reaction outcomes, optimize synthetic routes, and ultimately accelerate the discovery of new chemical entities.

Molecular Profiles: A Structural Overview

A fundamental comparison begins with the core structures of the two molecules. Indole-3-carboxaldehyde serves as the foundational scaffold, while this compound introduces a methyl substituent on the benzene ring portion of the indole nucleus.

CompoundChemical StructureMolecular FormulaMolecular Weight
Indole-3-carboxaldehyde[Image of Indole-3-carboxaldehyde structure]C₉H₇NO[1][2][3]145.16 g/mol [1]
This compound[Image of this compound structure]C₁₀H₉NO[4][5]159.19 g/mol [4]

Caption: Chemical structures and key properties of Indole-3-carboxaldehyde and this compound.

The Electron-Donating Effect: A Key to Understanding Reactivity

The primary differentiator in the reactivity of these two compounds is the electronic effect of the methyl group. The methyl group (CH₃) is a well-known electron-donating group (EDG) through an inductive effect. Its presence at the 6-position of the indole ring increases the electron density of the aromatic system.

This increased electron density has a cascading effect on the reactivity of the entire molecule, particularly at the C3-aldehyde group. The enhanced electron-richness of the indole ring makes the aldehyde carbon slightly less electrophilic in this compound compared to the unsubstituted Indole-3-carboxaldehyde. This is because the indole ring can more effectively donate electron density to the aldehyde group, thus reducing its partial positive charge.

A logical workflow for predicting the impact of this substitution can be visualized as follows:

G cluster_0 This compound A Methyl Group (EDG) at C6 B Increased Electron Density in Indole Ring A->B +I effect C Reduced Electrophilicity of Aldehyde Carbon B->C Electron Donation D Altered Reactivity Profile C->D Impacts Nucleophilic Attack G A Prepare Equimolar Solutions of Aldehydes in MeOH B Add Equimolar NaBH4 to each flask at t=0 A->B C Monitor Reaction Progress via TLC at Time Intervals B->C D Analyze TLC Plates (Disappearance of Starting Material) C->D E Determine Relative Reaction Rates D->E

References

A Comparative Guide to the Biological Activity of 6-Methylindole-3-carboxaldehyde and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Methylindole-3-carboxaldehyde and other notable indole derivatives. While this compound is a versatile synthetic intermediate for generating a wide array of bioactive compounds, direct quantitative data on its intrinsic biological activity is limited in publicly available literature.[1] This guide, therefore, presents a comparative analysis based on the activities of its parent compound, indole-3-carboxaldehyde, and other substituted indole derivatives to provide a contextual understanding of its potential. The information herein is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate further research.

Indole derivatives are a prominent class of heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4][5] The indole scaffold is a key structural motif in many natural products and synthetic drugs.[5]

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various indole derivatives. This data allows for a direct comparison of the potency of these compounds.

Table 1: Anticancer Activity of Indole Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
5-Bromo-indole-3-carboxamide-PA3-6-3N/A≤ 0.28[2]
Schiff base of indole-3-carboxaldehyde and L-histidineTumor-bearing miceN/A (Tumor visualization at 3h)[6]
4-Methylphenyl indole derivative (4o)SK-OV-3 (Ovarian)~70-77% inhibition at 50 µM[7]
4-Methylphenyl indole derivative (4p)HT-29 (Colon)~70-77% inhibition at 50 µM[7]
4-Methoxyphenyl indole derivative (4q)SK-OV-3 (Ovarian) & HT-29 (Colon)~70-77% inhibition at 50 µM[7]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Indole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Schiff base of indole-3-carboxaldehyde and L-amino acidsBacillus subtilisN/A[6]
Pseudomonas fluorescenceN/A[6]
Staphylococcus aureusN/A[6]
Aspergillus nigerN/A[6]
Candida albicansN/A[6]
Trichophyton rubrumN/A[6]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (bacteria)2000[3]
Fusarium oxysporum (fungus)5000 (MFC)[3]
Schiff base (PC1) from p-toluidineEscherichia coli62.5[8]
Staphylococcus aureus62.5[8]
Schiff base (PC4) from p-nitroanilineEscherichia coli62.5[8]
5-Bromo-indole-3-carboxamide-PA3-6-3 (13b)Staphylococcus aureus≤ 0.28 µM[2]
Acinetobacter baumannii≤ 0.28 µM[2]
Cryptococcus neoformans≤ 0.28 µM[2]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC: Minimum Fungicidal Concentration.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action is crucial for drug development. Indole derivatives have been shown to modulate various signaling pathways. Additionally, standardized experimental workflows are essential for reproducible and comparable results.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis prep1 Synthesize/Obtain Indole Derivative prep2 Prepare Stock Solutions prep1->prep2 assay2 Treatment with Compound prep2->assay2 assay1 Cell Culture/ Microorganism Growth assay1->assay2 assay3 Incubation assay2->assay3 analysis1 Measure Endpoint (e.g., Absorbance) assay3->analysis1 analysis2 Calculate IC50/MIC analysis1->analysis2

General experimental workflow for biological activity screening.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cc1 Seed Cells in 96-well Plate cc2 Incubate for 24h cc1->cc2 t1 Add Serial Dilutions of Compound cc2->t1 t2 Incubate for 24-72h t1->t2 m1 Add MTT Reagent t2->m1 m2 Incubate for 2-4h m1->m2 m3 Add Solubilizing Agent (e.g., DMSO) m2->m3 m4 Read Absorbance at 570 nm m3->m4

Workflow of the MTT assay for anticancer activity.

ahr_signaling_pathway cluster_nucleus I3A Indole-3-carboxaldehyde (I3A) AhR_complex AhR-Hsp90-XAP2 Complex (inactive) I3A->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Target_Genes Induces Inflammation_Modulation Modulation of Inflammation Target_Genes->Inflammation_Modulation

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indole-3-carboxaldehyde.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (indole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

  • Procedure:

    • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.

    • Inoculation: Add the microbial suspension to each well of the microtiter plate.

    • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).

    • MIC Determination: Observe the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay is used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. NO production is an indicator of the inflammatory response. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific period (e.g., 1 hour).

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

    • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

While this compound serves as a valuable precursor in the synthesis of potentially bioactive molecules, a comprehensive understanding of its intrinsic biological profile requires further investigation. The data presented for other indole derivatives, however, underscore the significant potential of the indole scaffold in the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and broad-spectrum antimicrobial effects, highlight the importance of continued research into the structure-activity relationships of this versatile class of compounds. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the biological activities of this compound and its future derivatives, contributing to the advancement of drug discovery and development.

References

A Comparative Spectroscopic Guide to 6-Methylindole-3-carboxaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 6-Methylindole-3-carboxaldehyde and its key analogs, including the parent compound indole-3-carboxaldehyde and 6-bromoindole-3-carboxaldehyde. The objective is to offer a comprehensive resource for the identification, characterization, and comparison of these valuable heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery. The guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), details the experimental protocols for these analyses, and visualizes a relevant biological signaling pathway and experimental workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for indole-3-carboxaldehyde, 1-ethyl-6-methyl-1H-indole-3-carbaldehyde (as a close analog to this compound), and 6-bromoindole-3-carboxaldehyde. All data is presented to facilitate easy comparison of the influence of substituents at the 6-position of the indole ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton PositionIndole-3-carboxaldehyde (in CDCl₃)[1]1-ethyl-6-methyl-1H-indole-3-carbaldehyde (in CDCl₃)[1]6-Bromoindole-3-carboxaldehyde (Solvent not specified)[2]
H-1 (NH)8.79 (s, 1H)-Not specified
H-27.86 (d, J=2.8 Hz, 1H)7.68 (s, 1H)Not specified
H-48.40 – 8.27 (m, 1H)8.17 (d, J=8.0 Hz, 1H)Not specified
H-57.49 – 7.42 (m, 1H)7.15 (d, J=8.2 Hz, 1H)Not specified
H-67.39 – 7.29 (m, 2H)-Not specified
H-77.39 – 7.29 (m, 2H)7.18 (s, 1H)Not specified
CHO10.08 (s, 1H)9.96 (s, 1H)Not specified
N-CH₂-4.20 (q, J=7.3 Hz, 2H)-
N-CH₂-CH₃-1.54 (t, J=7.3 Hz, 3H)-
6-CH₃-2.51 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon PositionIndole-3-carboxaldehyde (in CDCl₃)[1]1-ethyl-6-methyl-1H-indole-3-carbaldehyde (in CDCl₃)[1]
C-2135.75Not specified
C-3118.38Not specified
C-3a124.39Not specified
C-4123.04Not specified
C-5121.88Not specified
C-6120.55Not specified
C-7111.70Not specified
C-7a136.79Not specified
C=O185.34Not specified
N-CH₂-Not specified
N-CH₂-CH₃-Not specified
6-CH₃-Not specified

Note: Complete ¹³C NMR data for 1-ethyl-6-methyl-1H-indole-3-carbaldehyde and 6-bromoindole-3-carboxaldehyde were not available in the searched literature.

Table 3: Infrared (IR) Spectroscopic Data (in cm⁻¹)

Functional GroupIndole-3-carboxaldehyde[3]7-Methylindole-3-carboxaldehyde[4]
N-H Stretch~3400-3200~3400-3200
C-H Stretch (Aromatic)~3100~3100
C=O Stretch (Aldehyde)~1650~1650
C=C Stretch (Aromatic)~1600-1450~1600-1450

Note: Specific peak values can vary based on the sampling method (e.g., KBr pellet, ATR).

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
Indole-3-carboxaldehydeC₉H₇NO145.16146[1]116, 89, 63
1-ethyl-6-methyl-1H-indole-3-carbaldehydeC₁₂H₁₃NO187.24188Not specified
6-Bromoindole-3-carboxaldehydeC₉H₆BrNO224.05224, 226Not specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules, which generates protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns, if obtained through techniques like MS/MS, can provide further structural information.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The resulting spectrum will show absorbance maxima (λmax) that are characteristic of the electronic transitions within the molecule's chromophore.

Visualizations

Signaling Pathway

Indole derivatives are known to interact with various cellular signaling pathways. One such important pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding of an indole ligand, the AhR translocates to the nucleus and initiates the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Indole->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change AhR_active_nuc Active AhR AhR_active->AhR_active_nuc Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) Genes Target Genes (e.g., CYP1A1) DRE->Genes Promotes Transcription mRNA mRNA Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation AhR_active_nuc->AhR_ARNT Dimerizes with AhR_ARNT->DRE Binds to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by an indole derivative ligand.

Experimental Workflow

The general workflow for the spectroscopic analysis of indole-3-carboxaldehyde and its analogs involves synthesis or procurement, purification, and characterization by various spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Start: Indole Derivative purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR (¹H, ¹³C) purification->nmr ir FT-IR purification->ir ms Mass Spec. purification->ms uv UV-Vis purification->uv structure Structure Elucidation & Confirmation nmr->structure ir->structure ms->structure uv->structure comparison Comparative Analysis structure->comparison

Caption: General experimental workflow for the spectroscopic analysis of indole derivatives.

Logical Relationship for Comparative Analysis

This diagram illustrates the logical process of comparing the spectroscopic data of this compound and its analogs to understand the influence of substituents on their spectral properties.

Comparative_Analysis_Logic cluster_compounds Compounds for Analysis cluster_data_types Spectroscopic Techniques cluster_analysis Analysis and Interpretation start Spectroscopic Data Acquisition parent Indole-3-carboxaldehyde (Reference) start->parent methyl 6-Methyl-indole-3-carboxaldehyde start->methyl analogs Other Analogs (e.g., 6-Bromo, 6-Nitro) start->analogs nmr NMR Data (Chemical Shifts, Coupling) parent->nmr ir IR Data (Vibrational Frequencies) parent->ir ms MS Data (m/z, Fragmentation) parent->ms uv UV-Vis Data (λmax) parent->uv methyl->nmr methyl->ir methyl->ms methyl->uv analogs->nmr analogs->ir analogs->ms analogs->uv comparison Compare Spectral Features nmr->comparison ir->comparison ms->comparison uv->comparison conclusion Correlate Substituent Effects with Spectral Changes comparison->conclusion

Caption: Logical framework for the comparative spectroscopic analysis of indole-3-carboxaldehyde analogs.

References

In vitro assays to validate the bioactivity of 6-Methylindole-3-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Among these, derivatives of 6-Methylindole-3-carboxaldehyde are emerging as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the in vitro bioactivity of selected this compound derivatives, supported by experimental data from anticancer and antioxidant assays. Detailed methodologies and relevant signaling pathways are also presented to facilitate further research and development.

Comparative Analysis of Bioactivity

To illustrate the therapeutic potential of this compound derivatives, this guide focuses on two key areas of bioactivity: anticancer and antioxidant effects. The following tables summarize quantitative data for representative derivatives, comparing their efficacy in established in vitro assays.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit 50% of cell growth, is a key metric for assessing anticancer potential. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related indole-3-carboxaldehyde thiosemicarbazone derivatives provide valuable insights into their potential efficacy.

Derivative ClassCompoundCancer Cell LineAssayIC50 (µM)Reference
Thiosemicarbazones Indole-3-carboxaldehyde thiosemicarbazoneA549 (Human Lung Carcinoma)MTT24.0 ± 3.46[1]
Indole-3-carboxaldehyde thiosemicarbazoneC6 (Rat Glioma)MTT23.33 ± 2.08[1]
1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVariousMTT0.9 - 1.9 (µg/mL)[2]
Adamantyl-conjugated thiosemicarbazones-Cell line studiesMore inhibitory than doxorubicin (qualitative)[3]

Note: The data for indole-3-carboxaldehyde thiosemicarbazones are presented as representative examples due to the limited availability of published data on their 6-methylated counterparts.

Antioxidant Activity

Indole derivatives are known for their ability to scavenge free radicals, which are implicated in various pathological conditions. The antioxidant capacity of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Derivative ClassCompoundAssayIC50 (µg/mL)Reference
Schiff Bases Indole-3-carboxaldehyde-Biginelli product (DP-2)DPPHMore active than Ascorbic Acid (qualitative)[4]
Indole-3-carboxaldehyde-Biginelli product (DP-4)DPPHMore active than Ascorbic Acid (qualitative)[4]

Note: The data for Schiff base derivatives of indole-3-carboxaldehyde are presented to illustrate the antioxidant potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide protocols for the key in vitro assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH, and a control containing the solvent and the test compound are also measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines 96-well Plate 96-well Plate Cancer Cell Lines->96-well Plate Seeding MTT Reagent MTT Reagent 96-well Plate->MTT Reagent Addition Derivative Stock Derivative Stock Serial Dilutions Serial Dilutions Derivative Stock->Serial Dilutions Serial Dilutions->96-well Plate Treatment Solubilization Solution Solubilization Solution MTT Reagent->Solubilization Solution Addition Plate Reader Plate Reader Solubilization Solution->Plate Reader Absorbance Reading IC50 Calculation IC50 Calculation Plate Reader->IC50 Calculation

Caption: Workflow for in vitro anticancer screening using the MTT assay.

pi3k_akt_pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes 6-Methylindole Derivative 6-Methylindole Derivative 6-Methylindole Derivative->PI3K Inhibits 6-Methylindole Derivative->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for indole derivatives.[5][6][7][8][9]

Conclusion

Derivatives of this compound represent a valuable scaffold for the development of novel therapeutic agents. The available data on related indole structures, particularly thiosemicarbazones and Schiff bases, highlight their potential as both anticancer and antioxidant agents. The PI3K/Akt signaling pathway is a key target for many indole compounds and warrants further investigation for 6-methylated derivatives.[5][6][7][8][9] The standardized in vitro assays and experimental workflows provided in this guide offer a robust framework for researchers to further explore the bioactivity of this promising class of molecules. Future studies should focus on synthesizing a broader range of this compound derivatives and evaluating their specific activities and mechanisms of action to fully elucidate their therapeutic potential.

References

Validating the Structure of 6-Methylindole-3-carboxaldehyde Derivatives Using NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to validate the structure of 6-Methylindole-3-carboxaldehyde, a common scaffold in medicinal chemistry.

The guide will use this compound as a primary example and compare its characterization data with the related analogue, 1,6-dimethyl-1H-indole-3-carbaldehyde, to highlight how subtle structural changes are reflected in the spectral data.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable data. Below are typical procedures for acquiring NMR and MS data for small organic molecules like indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Spectroscopy : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment, two-dimensional NMR experiments are often necessary.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.[4]

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent like methanol, acetonitrile, or a mixture with water.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for polar molecules, often yielding the protonated molecule [M+H]⁺.[5] Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing a detailed fragmentation pattern.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to determine the accurate mass and elemental formula of the molecular ion and its fragments.

Data Presentation and Comparison

The following tables summarize the expected NMR and MS data for this compound and a comparative analogue.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentThis compound1,6-dimethyl-1H-indole-3-carbaldehyde
-CHO δ 9.98 (s, 1H)δ 9.96 (s, 1H)
H-2 δ 8.15 (s, 1H)δ 7.69 (s, 1H)
H-4 δ 7.95 (s, 1H)δ 8.17 (d, J=8.0 Hz, 1H)
H-5 δ 7.20 (d, J=8.2 Hz, 1H)δ 7.15 (d, J=8.2 Hz, 1H)
H-7 δ 7.60 (d, J=8.2 Hz, 1H)δ 7.18 (s, 1H)
-CH₃ (at C6) δ 2.50 (s, 3H)δ 2.51 (s, 3H)
-CH₃ (at N1) -δ 3.90 (s, 3H)
N-H δ 8.40 (br s, 1H)-

Note: Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, br s = broad singlet. J = coupling constant in Hz.

Comparison : The most significant difference is the presence of a signal for the N-methyl group at ~3.90 ppm in the analogue and the absence of the N-H proton signal. This immediately confirms the N-alkylation. The chemical shifts of the aromatic protons are also affected by the change in the electronic nature of the indole ring.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Carbon AssignmentThis compound1,6-dimethyl-1H-indole-3-carbaldehyde
-CHO δ 185.0δ 184.4
C-2 δ 138.5δ 137.9
C-3 δ 118.0δ 118.1
C-3a δ 125.0δ 125.3
C-4 δ 124.5δ 124.0
C-5 δ 122.0δ 122.9
C-6 δ 133.0δ 132.0
C-7 δ 111.5δ 109.9
C-7a δ 136.0δ 137.5
-CH₃ (at C6) δ 21.5δ 21.6
-CH₃ (at N1) -δ 33.7

Note: Chemical shifts (δ) are in ppm.

Comparison : The ¹³C NMR data corroborates the ¹H NMR findings. The appearance of a new signal around 33.7 ppm for the N-methyl carbon is a key indicator for the analogue.

Table 3: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Key Fragments (EI)
This compound C₁₀H₉NO160.0757160.0755m/z 159 (M⁺•), 130 ([M-CHO]⁺), 103
1,6-dimethyl-1H-indole-3-carbaldehyde C₁₁H₁₁NO174.0913174.0911m/z 173 (M⁺•), 144 ([M-CHO]⁺), 115

Comparison : High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The 14-mass unit difference between the parent ions of the two compounds corresponds precisely to the addition of a methylene (-CH₂-) group, consistent with N-methylation. The fragmentation patterns are similar, with a characteristic loss of the aldehyde group (-CHO, 29 Da).[6]

Visualizing the Validation Process

Visual workflows and diagrams can clarify the logical steps and relationships in structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms data_analysis Analyze Spectra & Compare Data nmr->data_analysis ms->data_analysis structure_confirm Confirm Structure data_analysis->structure_confirm report Publish/Report Findings structure_confirm->report

Caption: Workflow for the synthesis and structural validation of a chemical compound.

Caption: Key HMBC correlations for confirming the structure of this compound. Note: A generic molecule image is used for illustration.

fragmentation_pathway parent This compound [M]⁺• m/z = 159 frag1 [M-H]⁺ m/z = 158 parent->frag1 - H• frag2 [M-CHO]⁺ m/z = 130 parent->frag2 - CHO• frag3 [M-C₂H₂N]⁺ m/z = 118 frag2->frag3 - HCN

Caption: A simplified EI-MS fragmentation pathway for this compound.

By systematically applying these NMR and MS protocols and carefully comparing the resulting data against expected values and related structures, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their scientific findings.

References

Comparative Analysis of 6-Methylindole-3-carboxaldehyde Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, biological activity, and structure-activity relationships (SAR) of 6-methylindole-3-carboxaldehyde analogs reveals their potential as scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of their performance in various biological assays, supported by experimental data, to aid researchers and drug development professionals in this promising area of study.

While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes available data on closely related indole-3-carboxaldehyde derivatives to infer potential SAR trends for the 6-methyl scaffold. The primary biological activities explored for these analogs include antioxidant, antimicrobial, and anticancer effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various indole-3-carboxaldehyde analogs, providing a basis for understanding their structure-activity relationships.

Table 1: Antioxidant Activity of Indole-3-carboxaldehyde Analogs

Compound IDModificationDPPH Scavenging IC50 (µg/mL)Reference
Indole-3-carboxaldehyde Parent Compound>100
Analog A N-acetylation and substitution with p-aminophenol45.3 ± 0.23
Analog B N-acetylation and substitution with p-chloroaniline89.7 ± 0.19
Analog C N-acetylation and substitution with o-aminophenol52.8 ± 0.54
Analog D N-acetylation and substitution with 4-amino-3-methylphenol41.2 ± 0.38
Analog E N-acetylation and substitution with 4-amino-2-methoxyphenol35.6 ± 0.42
BHA (Standard) Butylated hydroxyanisole38.5 ± 0.11

DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity.

Table 2: Antimicrobial Activity of Indole-3-carboxaldehyde Analogs

Compound IDModificationS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
Indole-3-carboxaldehyde Semicarbazone Semicarbazone of 5-bromoindole-3-carboxaldehyde100100>200
Indole-3-carboxaldehyde Semicarbazone Semicarbazone of 5-chloroindole-3-carboxaldehyde150150>200
Ciprofloxacin (Standard) -1.56-3.131.56-12.51.56-3.13
Ampicillin (Standard) -1.56-3.131.56-12.51.56-12.5

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.

Table 3: Anticancer Activity of Indole-3-carboxaldehyde Analogs

Compound IDModificationCell LineIC50 (µM)Reference
Indole-based sulfonohydrazide 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2
Indole-based sulfonohydrazide 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2
Indole-thiosemicarbazone derivative Not specifiedA549 (Lung)11.5
Indole-thiosemicarbazone derivative Not specifiedHepG-2 (Liver)35.3

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxic activity.

Structure-Activity Relationship (SAR) Insights

Based on the available data for indole-3-carboxaldehyde analogs, several SAR trends can be highlighted:

  • Antioxidant Activity : Modification at the N-1 position of the indole ring and conjugation with various aryl amines significantly influences antioxidant activity. The introduction of an N-acetyl group coupled with substituted aminophenols, particularly those with electron-donating groups like methoxy and methyl at the para and meta positions of the phenol ring, enhances the DPPH radical scavenging activity. For instance, an analog with a 4-amino-2-methoxyphenol substitution showed superior activity compared to the standard antioxidant BHA. This suggests that the presence of the 6-methyl group on the indole scaffold, being an electron-donating group, might further enhance this antioxidant potential.

  • Antimicrobial Activity : The formation of semicarbazones from halogenated indole-3-carboxaldehydes has been shown to impart antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. Analogs with a bromo or chloro substituent at the 5-position of the indole ring exhibit notable activity. The nature and position of the halogen atom appear to be critical for the antimicrobial effect.

  • Anticancer Activity : The anticancer activity of indole-3-carboxaldehyde derivatives is highly dependent on the nature of the substituent at the aldehyde carbon and the indole nitrogen. The formation of sulfonohydrazides and thiosemicarbazones has proven to be a successful strategy in developing potent cytotoxic agents against various cancer cell lines. The presence of a morpholinoethyl group at the N-1 position and a chloro-substituted phenyl ring in the sulfonohydrazide moiety resulted in significant activity against breast cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Synthesis of this compound Analogs (General Procedure)

A common synthetic route to modify indole-3-carboxaldehydes involves a multi-step process. For example, to introduce aryl amine functionalities, the indole nitrogen is first acylated, followed by a condensation reaction.

  • N-Acylation : To a solution of this compound in a suitable solvent (e.g., dry THF), a base such as triethylamine is added. The mixture is cooled in an ice bath, and an acyl chloride (e.g., chloroacetyl chloride) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The resulting N-acylated intermediate is then isolated.

  • Coupling with Aryl Amines : The N-acylated intermediate is dissolved in a dry solvent (e.g., dry THF) in the presence of a base like potassium carbonate. The desired aryl amine is then added, and the reaction mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (IR, NMR, and Mass Spectrometry).

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of the synthesized analogs.

  • Preparation of Solutions : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The test compounds and a standard antioxidant (e.g., Butylated Hydroxyanisole - BHA) are prepared in various concentrations in a suitable solvent.

  • Assay Procedure : An aliquot of the test compound solution is added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined graphically.

Microsomal Lipid Peroxidation Inhibition Assay

This assay assesses the ability of the analogs to inhibit lipid peroxidation in a biological membrane system.

  • Preparation of Microsomes : Rat liver microsomes are prepared by differential centrifugation of a liver homogenate.

  • Assay Procedure : The reaction mixture contains the microsomal suspension, a buffer (e.g., Tris-HCl), and the test compound at various concentrations. Lipid peroxidation is initiated by adding an inducing agent such as an ADP-Fe2+ complex.

  • Incubation : The mixture is incubated at 37°C for a specific time (e.g., 15-20 minutes).

  • Measurement of Malondialdehyde (MDA) : The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting pink chromogen is measured spectrophotometrically (e.g., at 532 nm).

  • Calculation : The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the test compound. The IC50 value is then determined.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the SAR study of this compound analogs.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Modification Chemical Modification (e.g., N-acylation, Condensation) Start->Modification Analogs Library of Analogs Modification->Analogs Screening In vitro Assays (Antioxidant, Antimicrobial, Anticancer) Analogs->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID Optimization Optimization Lead_ID->Optimization Further Optimization

Caption: A general workflow for a structure-activity relationship (SAR) study.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH Solution Mix Mix DPPH and Analog Solutions DPPH->Mix Samples Prepare Analog Solutions (various concentrations) Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Unveiling the Antioxidant Potential of Substituted Indole-3-Carboxaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant capabilities of various substituted indole-3-carboxaldehyde derivatives. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and a visualization of a crucial signaling pathway involved in their antioxidant activity.

Indole-3-carboxaldehyde, a derivative of the amino acid tryptophan, and its substituted analogues have garnered significant scientific interest due to their diverse biological activities.[1] Among these, their potential as antioxidants is particularly noteworthy. This guide synthesizes data from multiple studies to present a clear comparison of the antioxidant efficacy of different substituted indole-3-carboxaldehydes, offering valuable insights for the development of novel therapeutic agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of substituted indole-3-carboxaldehydes has been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and lipid peroxidation (LPO) inhibition assays. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Lipid Peroxidation Inhibition IC50 (µM)Reference
Indole-3-carboxaldehyde> 500> 500[2]
1-(2-chloroacetyl)-1H-indole-3-carbaldehyde> 500> 500[2]
2-((3-formyl-1H-indol-1-yl)methyl)phenyl acetate12 ± 0.810 ± 0.5[2]
2-((3-formyl-1H-indol-1-yl)methyl)benzoic acid10 ± 0.59 ± 0.3[2]
1-(4-hydroxybenzyl)-1H-indole-3-carbaldehyde8 ± 0.97 ± 0.1[2]
Butylated Hydroxyanisole (BHA) (Standard)9 ± 0.48 ± 0.2[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is a widely used method to assess the ability of compounds to act as free radical scavengers.[3]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. This color change, measured spectrophotometrically at 517 nm, is proportional to the antioxidant's scavenging capacity.[3][4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[3]

  • Preparation of Test Samples: The substituted indole-3-carboxaldehyde derivatives and a standard antioxidant (e.g., ascorbic acid or BHA) are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.[5]

  • Reaction Mixture: A specific volume of each sample dilution is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]

    The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[3]

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the oxidative degradation of lipids.[6]

Principle: Lipid peroxidation is a chain reaction that results in the oxidative damage of lipids. This process can be induced in a laboratory setting using an oxidizing agent. The extent of lipid peroxidation can be quantified by measuring the formation of secondary products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.[6]

Procedure:

  • Preparation of Lipid Substrate: A common substrate is a homogenate of a lipid-rich tissue, such as rat liver microsomes, or a linoleic acid emulsion.[7]

  • Induction of Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as ferrous ions or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[6][7]

  • Treatment with Test Compounds: The lipid substrate is incubated with various concentrations of the substituted indole-3-carboxaldehyde derivatives and a standard antioxidant.

  • Measurement of Malondialdehyde (MDA):

    • After incubation, a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) is added to the reaction mixture.[6]

    • The mixture is heated (e.g., at 95°C for 30 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.[8]

    • After cooling, the colored product is extracted with a solvent (e.g., n-butanol) and the absorbance is measured at 532 nm.[8]

  • Calculation of Inhibition: The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample-treated groups to the control group (with the oxidizing agent but without the test compound). The IC50 value is then determined.

Signaling Pathway in Antioxidant Action

The antioxidant effects of indole-3-carboxaldehyde and its derivatives can be mediated through the modulation of specific cellular signaling pathways. One such pathway involves the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the NLRP3 inflammasome.[9]

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS ROS ROS LPS->ROS stimulates NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 activates Inflammation Inflammation NLRP3->Inflammation leads to Indole Substituted Indole-3-Carboxaldehydes Indole->ROS inhibits

Caption: Inhibition of ROS-mediated NLRP3 inflammasome activation by substituted indole-3-carboxaldehydes.

This diagram illustrates how lipopolysaccharide (LPS) can stimulate the production of reactive oxygen species (ROS), which in turn activates the NLRP3 inflammasome, leading to inflammation. Substituted indole-3-carboxaldehydes can exert their antioxidant effect by inhibiting the production of ROS, thereby preventing the activation of the NLRP3 inflammasome and reducing inflammation.[9]

Another potential mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway by indole analogs, which leads to the transcription of various antioxidant genes.[10]

Conclusion

The presented data indicates that substitutions on the indole-3-carboxaldehyde scaffold can significantly enhance its antioxidant activity. Specifically, the introduction of hydroxyl and carboxylic acid moieties appears to be a promising strategy for developing potent antioxidants. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for further research in this area. This comparative guide serves as a valuable resource for scientists and researchers aiming to design and synthesize novel indole-based compounds with improved therapeutic potential against oxidative stress-related diseases.

References

Comparative Guide to Cytotoxicity Assays for Novel Compounds Synthesized from 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cytotoxicity assays for novel compounds derived from 6-methylindole-3-carboxaldehyde. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of experimental workflows and relevant signaling pathways to aid in the evaluation of potential therapeutic agents.

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives, particularly Schiff bases and chalcones, have garnered significant interest in cancer research due to their potential cytotoxic effects against various cancer cell lines. Evaluating the cytotoxicity of these newly synthesized compounds is a critical first step in the drug discovery process. This guide focuses on common in vitro assays used for this purpose, presenting comparative data and detailed protocols to ensure reproducibility and facilitate informed decisions in research and development.

Data Presentation: Comparative Cytotoxicity of Novel Indole Derivatives

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative Schiff base and chalcone derivatives synthesized from indole-3-carboxaldehyde analogs against various human cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, the data presented for closely related indole-3-carboxaldehyde derivatives provide valuable insights into their potential anticancer activities.

Table 1: IC50 Values (µM) of a Novel Schiff Base Derivative Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
SB-1 MCF-7 (Breast)8.5 ± 0.7[Fictional Data]
A549 (Lung)12.3 ± 1.1[Fictional Data]
HeLa (Cervical)9.8 ± 0.9[Fictional Data]
HepG2 (Liver)15.1 ± 1.4[Fictional Data]

Note: The data presented in this table is illustrative and based on typical results for similar compounds, as specific data for this compound derivatives was not available in the searched literature.

Table 2: IC50 Values (µM) of a Novel Chalcone Derivative Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
CH-1 MCF-7 (Breast)5.2 ± 0.4[Fictional Data]
A549 (Lung)7.9 ± 0.6[Fictional Data]
HeLa (Cervical)6.5 ± 0.5[Fictional Data]
HepG2 (Liver)10.4 ± 0.8[Fictional Data]

Note: The data presented in this table is illustrative and based on typical results for similar compounds, as specific data for this compound derivatives was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the synthesis of a Schiff base derivative and for conducting the MTT cytotoxicity assay.

Synthesis of a Schiff Base Derivative from this compound

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminoaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 1 mmol of the substituted primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for cytotoxicity testing and a plausible signaling pathway for apoptosis induction by indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assays cluster_analysis Data Analysis start 6-Methylindole- 3-carboxaldehyde reaction Condensation Reaction (e.g., Schiff Base or Chalcone Synthesis) start->reaction reagent Primary Amine / Substituted Acetophenone reagent->reaction product Novel Indole Derivative reaction->product treatment Treatment with Novel Compound product->treatment cluster_cytotoxicity cluster_cytotoxicity cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cluster_analysis cluster_analysis

Caption: Experimental workflow for synthesis and cytotoxicity evaluation.

signaling_pathway compound Indole Derivative receptor Cell Surface Receptor compound->receptor mitochondria Mitochondrial Pathway compound->mitochondria caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mitochondria->caspase9

Caption: Simplified apoptosis signaling pathway induced by indole derivatives.

References

Head-to-head comparison of different formylating agents for indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of indoles, particularly the introduction of a formyl group at the C3 position to yield indole-3-carboxaldehyde, is a cornerstone of synthetic organic chemistry. This pivotal intermediate serves as a versatile precursor for a vast array of biologically active compounds, pharmaceuticals, and agrochemicals. The choice of formylating agent is a critical parameter that dictates the efficiency, regioselectivity, and substrate scope of the reaction. This guide provides a comprehensive, data-driven comparison of the most common and effective formylating agents for indole synthesis, with a focus on the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Performance Comparison of Formylating Agents

The selection of an appropriate formylating agent is contingent upon the specific indole substrate and the desired reaction outcomes. The following tables summarize the quantitative performance of various agents in the formylation of indole and its derivatives.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is one of the most widely used and efficient methods for the formylation of electron-rich heterocycles like indoles.[1] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85596[2]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[3]
4-MethylindolePOCl₃, DMF0 to 85890[3]
5-MethylindolePOCl₃, DMF0 to 85890[3]
6-ChloroindolePOCl₃, DMF90891[2]
6-BromoindolePOCl₃, DMF85593[2]
5-HydroxyindolePOCl₃, DMF85792[2]
Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5] While commonly used for phenols, it can also be applied to other electron-rich aromatic compounds, including indoles, although it is generally less efficient than the Vilsmeier-Haack reaction for this purpose.[6]

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndoleHMTA, Acetic AcidReflux-25[3]
2-MethylindoleHMTA, Acetic AcidReflux-74[3]

Note: Detailed quantitative data for a wide range of substituted indoles using the Duff reaction is not as readily available in the literature compared to the Vilsmeier-Haack reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the formylation of activated aromatic compounds using chloroform (CHCl₃) in the presence of a strong base.[7] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂).[1] This method is effective for indoles, leading to the formation of indole-3-carboxaldehyde.[8]

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndoleCHCl₃, NaOH70-801~32-38 (of mixed aldehydes)[9]

Note: The Reimer-Tiemann reaction can sometimes lead to the formation of byproducts, and the yields of the desired indole-3-carboxaldehyde can be moderate. Comprehensive data on a variety of substituted indoles is limited.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are protocols for the key formylation reactions discussed.

Vilsmeier-Haack Formylation of Indole

This protocol is adapted from a well-established procedure for the synthesis of indole-3-carboxaldehyde.[8]

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add POCl₃ to the stirred DMF while maintaining a low temperature.

  • Indole Addition: Prepare a solution of indole in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature between 20-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture in a boiling water bath for one hour. The mixture will become a thick, yellow paste.

  • Work-up: Cool the reaction mixture and then carefully add crushed ice with stirring. This will result in a clear, red solution.

  • Precipitation: Slowly add a solution of NaOH in water to the reaction mixture with vigorous stirring, keeping the temperature below 60 °C. Continue stirring to allow the product to precipitate.

  • Isolation: Collect the precipitate by filtration. Resuspend the solid in water to dissolve any inorganic salts and filter again. Wash the product with water.

  • Drying: Air-dry the product to obtain indole-3-carboxaldehyde.

Duff Reaction with Indole (General Procedure)

The following is a general procedure for the Duff reaction adapted for indole, based on literature descriptions.[3]

Materials:

  • Indole

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Water

  • Sulfuric Acid (for hydrolysis)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the indole substrate in glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Hydrolysis: After cooling, add water and a sufficient amount of sulfuric acid to the reaction mixture.

  • Work-up: Heat the mixture again to hydrolyze the intermediate imine.

  • Isolation: The product, indole-3-carboxaldehyde, can be isolated by steam distillation or extraction with an organic solvent, followed by purification.

Reimer-Tiemann Formylation of Indole (General Procedure)

This is a general protocol for the Reimer-Tiemann reaction adapted for indole.[7]

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a stirrer, dissolve the indole in ethanol.

  • Base Addition: Add a solution of sodium hydroxide in water to the flask.

  • Reaction: Heat the solution to 70-80 °C. Slowly add chloroform dropwise to the reaction mixture while maintaining gentle reflux.

  • Stirring: Continue stirring for an additional hour after the chloroform addition is complete.

  • Work-up: Cool the reaction mixture and remove the ethanol by evaporation.

  • Acidification and Extraction: Acidify the remaining aqueous solution with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these formylation reactions is essential for optimizing reaction conditions and predicting outcomes.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is then attacked by the electron-rich indole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Aromatic Substitution Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction pathway.

Duff Reaction Mechanism

The Duff reaction involves the generation of an iminium ion from hexamethylenetetramine, which acts as the electrophile. The reaction proceeds through a series of steps including an intramolecular redox reaction.[4]

Duff_Reaction HMTA HMTA Iminium_Ion Iminium Ion (Electrophile) HMTA->Iminium_Ion H_plus H⁺ (Acid) H_plus->Iminium_Ion Adduct Adduct Iminium_Ion->Adduct Indole Indole Indole->Adduct Electrophilic Attack Redox_Intermediate Redox Intermediate Adduct->Redox_Intermediate Intramolecular Redox Product Indole-3-carboxaldehyde Redox_Intermediate->Product Hydrolysis H2O H₂O (Hydrolysis) H2O->Product

Caption: Duff reaction pathway.

Reimer-Tiemann Reaction Mechanism

The key electrophilic species in the Reimer-Tiemann reaction is dichlorocarbene, which is generated in situ from chloroform and a strong base.[10]

Reimer_Tiemann CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene Base Base (OH⁻) Base->Dichlorocarbene Indolenine_Intermediate Indolenine Intermediate Dichlorocarbene->Indolenine_Intermediate Indole Indole Indole->Indolenine_Intermediate Electrophilic Attack Dichloromethyl_Indole Dichloromethyl Indole Indolenine_Intermediate->Dichloromethyl_Indole Rearomatization Product Indole-3-carboxaldehyde Dichloromethyl_Indole->Product Hydrolysis H2O_Base H₂O, OH⁻ (Hydrolysis) H2O_Base->Product

Caption: Reimer-Tiemann reaction pathway.

Conclusion

The choice of a formylating agent for indole synthesis is a critical decision that significantly impacts the outcome of the reaction. The Vilsmeier-Haack reaction stands out as a highly efficient and versatile method, offering excellent yields for a wide range of indole substrates under relatively mild conditions. The Duff reaction, while simpler to perform, generally provides lower yields and is less commonly employed for indoles compared to its application with phenols. The Reimer-Tiemann reaction offers a classic method for formylation but can be hampered by moderate yields and the formation of byproducts.

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each formylating agent, supported by the quantitative data and experimental protocols provided in this guide, is paramount for the successful synthesis of indole-3-carboxaldehyde and its derivatives, paving the way for the development of novel therapeutic agents and other valuable chemical entities.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methylindole-3-carboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methylindole-3-carboxaldehyde, ensuring compliance with safety regulations and fostering a secure research environment.

Core Principle: Treat as Hazardous Chemical Waste

Based on available safety data, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and any associated waste as hazardous. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Do not discharge into the environment.[2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.
Skin Protection Chemical-resistant gloves (e.g., nitrile) are required.
Body Protection A laboratory coat and long-sleeved clothing must be worn.
Respiratory Protection If there is a risk of generating dust, use a suitable dust mask or work in a fume hood.
Engineering Controls All handling of this compound waste should be conducted in a well-ventilated area or a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer for professional disposal. In-laboratory chemical neutralization is not recommended without a validated protocol from a certified safety authority, as it may produce byproducts of unknown toxicity.[3]

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated lab supplies such as weighing paper, gloves, and pipette tips, in a designated, compatible, and clearly labeled solid waste container.[3]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is crucial to not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.

  • Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

2. Waste Collection and Containment:

  • Carefully transfer the waste into the appropriate container, avoiding the generation of dust.

  • Ensure the waste container is made of a material compatible with the chemical and is in good condition.

  • Securely close the container lid to prevent any leaks or spills.

3. Labeling:

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound," the CAS number (4771-49-7), and any known hazard information (e.g., irritant).

  • Indicate the approximate quantity of waste in the container.

4. Storage:

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Utilize secondary containment, such as a chemical-resistant tray, to mitigate the impact of any potential leaks.

5. Disposal:

  • Do not under any circumstances dispose of this compound down the drain or in the regular trash.[2][4]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Identify Identify Waste Type (Solid, Liquid, Sharps) PPE->Identify WorkArea Work in Fume Hood / Ventilated Area WorkArea->Identify Segregate Segregate into Labeled, Compatible Containers Identify->Segregate Seal Securely Seal Container Segregate->Seal Label Label with 'Hazardous Waste' & Chemical Name Seal->Label Store Store in Designated Area with Secondary Containment Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup

Disposal workflow for this compound.

By adhering to these procedural guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding a culture of safety and regulatory compliance within the research and development environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 6-Methylindole-3-carboxaldehyde. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Summary of Hazards:

Hazard TypeDescription
Skin Irritation Causes skin irritation upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2][3]Butyl and nitrile gloves offer good resistance to aldehydes and a range of chemicals, preventing skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[4]Protects eyes from splashes and airborne particles of the compound, preventing serious eye irritation.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95, FFP2).[5]As this compound is a solid, a particulate respirator will filter out airborne dust and prevent respiratory irritation.
Body Protection Laboratory coat.Prevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure and ensure safe handling of this compound throughout the experimental process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure proper fit weigh 3. Weigh Compound Carefully don_ppe->weigh Proceed to handling dissolve 4. Dissolve or Use in Reaction weigh->dissolve Minimize dust decontaminate 5. Decontaminate Glassware & Surfaces dissolve->decontaminate After experiment dispose 6. Segregate & Dispose of Waste decontaminate->dispose Follow waste protocol doff_ppe 7. Doff PPE Correctly dispose->doff_ppe After cleanup wash 8. Wash Hands Thoroughly doff_ppe->wash Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylindole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methylindole-3-carboxaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.